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  • Product: 5-(Methylamino)pyrazine-2-carbonitrile
  • CAS: 1342365-74-5

Core Science & Biosynthesis

Foundational

5-(Methylamino)pyrazine-2-carbonitrile: Physicochemical Profiling, Structural Dynamics, and Synthetic Methodologies

Executive Summary In the landscape of modern medicinal chemistry, electron-deficient heterocycles serve as privileged scaffolds for drug discovery. 5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, electron-deficient heterocycles serve as privileged scaffolds for drug discovery. 5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) is a highly versatile, structurally compact intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pan-Bromodomain and Extra Terminal (BET) inhibitors and mutant p53-Y220C cleft binders[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic structural dynamics, and field-proven synthetic methodologies associated with this critical building block. By treating the synthetic protocol as a self-validating system, this guide bridges the gap between theoretical structural chemistry and practical benchtop execution.

Part 1: Chemical Identity & Physicochemical Profiling

The utility of 5-(Methylamino)pyrazine-2-carbonitrile stems from its unique combination of hydrogen-bonding capabilities and its rigid, planar geometry. The presence of both a hydrogen bond donor (secondary amine) and multiple acceptors (nitrile and pyrazine nitrogens) makes it an ideal motif for interacting with kinase hinge regions and epigenetic reader domains.

Table 1: Physicochemical & Structural Data
PropertyValue
IUPAC Name 5-(Methylamino)pyrazine-2-carbonitrile
CAS Registry Number 1342365-74-5[3]
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3]
SMILES CNC1=CN=C(C#N)C=N1
Hydrogen Bond Donors 1 (-NH)
Hydrogen Bond Acceptors 4 (2x Pyrazine N, 1x Nitrile N, 1x Amine N)
Topological Polar Surface Area (TPSA) 72.0 Ų
Electronic Character Push-Pull π -System

Part 2: Electronic Dynamics & Structural Architecture

The pyrazine ring is inherently π -deficient due to the presence of two electronegative nitrogen atoms in a 1,4-orientation. The addition of a carbonitrile (-C≡N) group at the 2-position exerts a strong electron-withdrawing effect (-I, -M), further depleting electron density from the ring. This makes the para-position (C5) highly susceptible to nucleophilic attack[4].

Once the methylamino group is installed at C5, it acts as a strong electron-donating group (+M effect) via the lone pair on the nitrogen. This establishes a "push-pull" dipole moment across the pyrazine core. This electronic dynamic significantly increases the chemical stability of the molecule, dampens further nucleophilic reactivity, and enhances the basicity of the pyrazine nitrogen adjacent to the methylamino group.

ElectronicEffects A 5-(Methylamino) Group (+M Electron Donating) B Pyrazine Core (Electron Deficient π-System) A->B Donates electron density D Push-Pull Dipole (Enhanced API Stability) A->D C 2-Carbonitrile Group (-I / -M Electron Withdrawing) B->C Withdraws electron density C->D

Fig 1: Push-pull electronic dynamics across the pyrazine core establishing a stable dipole.

Part 3: Synthetic Methodologies: The SNAr Protocol

The most efficient and regioselective route to synthesize 5-(Methylamino)pyrazine-2-carbonitrile is via a Nucleophilic Aromatic Substitution (SNAr) using 5-chloropyrazine-2-carbonitrile as the electrophile[2][5]. The strong electron-withdrawing nature of the 2-carbonitrile group lowers the activation energy for the formation of the Meisenheimer complex at the 5-position, allowing the amination to proceed under mild conditions[4].

Experimental Protocol: Regioselective Amination

Reagents Required:

  • 5-Chloropyrazine-2-carbonitrile (1.0 equiv)

  • Methylamine hydrochloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology & Causality:

  • Electrophile Solvation: Dissolve 5-chloropyrazine-2-carbonitrile in anhydrous THF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive nucleophilic attack of hydroxide ions, which would lead to premature hydrolysis of the nitrile group or the formation of a 5-hydroxypyrazine byproduct.

  • Base Addition: Add DIPEA (2.5 equiv) to the stirring solution at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the methylamine hydrochloride to generate the active nucleophile in situ, and it acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction. This prevents the formation of unreactive methylammonium salts.

  • Nucleophile Introduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add methylamine hydrochloride (1.2 equiv) portion-wise.

    • Causality: The SNAr reaction on a highly activated pyrazine is exothermic. Cooling the reaction controls the kinetic rate, suppressing potential side reactions such as di-amination or thermal degradation of the nitrile moiety.

  • Reaction Propagation & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system.

    • Causality: The para-activating effect of the -CN group provides sufficient electrophilicity at C5 that harsh reflux conditions are unnecessary. Room temperature propagation ensures high thermodynamic control and >95% regioselectivity[4].

  • Workup and Isolation: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield pure 5-(Methylamino)pyrazine-2-carbonitrile.

SynthesisWorkflow Step1 5-Chloropyrazine-2-carbonitrile (Starting Material) Step2 Nucleophilic Aromatic Substitution (SNAr) Methylamine, DIPEA, THF, 0°C to RT Step1->Step2 Reagent addition under Argon Step3 Aqueous Workup EtOAc Extraction & Brine Wash Step2->Step3 Exothermic quench Step4 Purification Silica Gel Chromatography Step3->Step4 Organic layer isolated Step5 5-(Methylamino)pyrazine-2-carbonitrile (Target API Intermediate) Step4->Step5 >95% Purity achieved

Fig 2: Step-by-step SNAr synthetic workflow for 5-(Methylamino)pyrazine-2-carbonitrile.

Part 4: Applications in Drug Discovery

The 5-(alkylamino)pyrazine-2-carbonitrile scaffold is not merely a passive structural linker; it actively participates in target binding.

  • Epigenetic Modulators: In the development of pan-BET bromodomain inhibitors (e.g., I-BET567 analogs), the pyrazine core acts as a bioisostere for traditional benzenoid systems, improving aqueous solubility while the methylamino group dictates the rotational conformation of adjacent aryl rings through steric gating[2].

  • Covalent & Non-Covalent p53 Binders: Pyrazine carbonitriles have been heavily investigated as binders for the p53-Y220C mutant cleft. While 5-chloropyrazine-2-carbonitrile acts as a covalent warhead (reacting with Cys220 via SNAr), the aminated derivative, 5-(methylamino)pyrazine-2-carbonitrile, represents a stabilized, non-covalent structural analog used to probe the spatial constraints of the Y220C binding pocket without irreversible alkylation[1].

References

  • ACS Publications - Organic Letters. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. URL:[Link]

  • ACS Publications - Journal of Medicinal Chemistry. Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. URL:[Link]

  • NIH PubMed Central (PMC). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity of 5-(Methylamino)pyrazine-2-carbonitrile: A Technical Guide for Early-Stage Screening

Target Audience: Researchers, Toxicologists, and Medicinal Chemists Perspective: Senior Application Scientist Executive Summary & Toxicophore Rationale In early-stage drug discovery, small-molecule building blocks contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Medicinal Chemists Perspective: Senior Application Scientist

Executive Summary & Toxicophore Rationale

In early-stage drug discovery, small-molecule building blocks containing multiple reactive or metabolically labile functional groups require rigorous, mechanism-driven toxicity screening. 5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) is a bifunctional scaffold characterized by a pyrazine ring and a nitrile group . While highly valuable for synthesizing kinase inhibitors and anti-infectives, this compound presents a dual-threat toxicological profile that must be deconvoluted in vitro.

As an application scientist, I do not view toxicity as a simple binary "live/dead" cell readout. Instead, we must interrogate the causality of cell death. The toxicity of this compound is driven by two distinct structural liabilities:

  • The Pyrazine Scaffold (Hepatotoxicity): Pyrazine derivatives (e.g., Pyrazinamide) are notorious for inducing drug-induced liver injury (DILI). The mechanism typically involves metabolic activation by amidases and xanthine oxidase into hydroxylated metabolites (like 5-hydroxypyrazinoic acid), which subsequently trigger reactive oxygen species (ROS) generation and mitochondrial dysfunction in hepatocytes .

  • The Nitrile Group (Electrophilicity & Cyanide Release): Nitriles can undergo cytochrome P450 (CYP450)-mediated α-hydroxylation, leading to the release of highly toxic cyanide ( CN− ), which halts the electron transport chain by inhibiting cytochrome c oxidase . Furthermore, electron-deficient heteroaromatic nitriles can act as direct electrophiles, covalently binding to intracellular glutathione (GSH) and leaving cells vulnerable to oxidative stress .

To accurately assess this compound, we must deploy a self-validating experimental system that isolates intrinsic chemical reactivity from biological metabolism.

G Compound 5-(Methylamino)pyrazine -2-carbonitrile Pyrazine Pyrazine Scaffold Compound->Pyrazine Nitrile Nitrile Group Compound->Nitrile CYP Amidase / Xanthine Oxidase Metabolism Pyrazine->CYP GSH GSH Conjugation / CYP450 Cyanide Release Nitrile->GSH HepTox Hepatotoxicity (ROS Generation) CYP->HepTox MitoTox Mitochondrial Dysfunction (Cyt c Oxidase Inhibition) GSH->MitoTox

Proposed metabolic and chemical toxicity pathways for 5-(Methylamino)pyrazine-2-carbonitrile.

Experimental Design: A Self-Validating System

To establish causality, our screening cascade utilizes two parallel workflows: a Cell-Free GSH Trapping Assay and a HepaRG 3D Spheroid Viability Assay .

Why HepaRG over HepG2? Many standard protocols default to the HepG2 cell line for hepatotoxicity. However, HepG2 cells possess notoriously low basal levels of CYP450 enzymes and amidases. Because the pyrazine core requires metabolic activation to exert its full toxic effect , testing this compound in HepG2 would likely yield a false negative. HepaRG cells, particularly in 3D spheroid cultures, maintain in vivo-like expression of phase I/II metabolizing enzymes, making them the authoritative standard for this specific scaffold.

Workflow Step1 Compound Incubation Step2 HepaRG 3D Spheroids Step1->Step2 Step3 Cell-Free GSH Depletion (LC-MS) Step1->Step3 Step4 Cell Viability (ATP Luminescence) Step2->Step4 Step5 Data Synthesis & SAR Feedback Step3->Step5 Step4->Step5

Self-validating in vitro workflow isolating chemical reactivity from metabolic toxicity.

Step-by-Step Methodologies

Protocol A: Cell-Free Glutathione (GSH) Reactivity Assay

This assay determines if the nitrile group acts as a direct electrophile, which would flag the compound as a promiscuous binder (PAINS) prior to any cellular testing .

  • Preparation: Prepare a 10 mM stock of 5-(Methylamino)pyrazine-2-carbonitrile in LC-MS grade DMSO. Prepare a 10 mM stock of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the compound (final concentration 50 µM) and GSH (final concentration 1 mM) in the phosphate buffer. The high ratio of GSH mimics the intracellular environment.

  • Incubation: Seal the plate and incubate at 37°C with gentle shaking (300 rpm) for 60 minutes and 24 hours to assess both acute and time-dependent reactivity.

  • Quenching & Analysis: Quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 4,000 x g for 10 minutes.

  • LC-MS/MS Readout: Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound mass ( [M+H]+ = 135.1) and scan for the formation of the compound-GSH adduct.

Protocol B: HepaRG 3D Spheroid Hepatotoxicity Assay

This protocol assesses true metabolic toxicity driven by the pyrazine core and potential cyanide release .

  • Cell Culture: Seed differentiated HepaRG cells (5,000 cells/well) into ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 3 minutes to promote aggregation. Incubate for 7 days at 37°C, 5% CO2​ to allow tight spheroid formation.

  • Dosing: Treat spheroids with a 10-point dose-response curve of 5-(Methylamino)pyrazine-2-carbonitrile (ranging from 0.1 µM to 300 µM). Ensure final DMSO concentration does not exceed 0.5%. Include Pyrazinamide (positive control for pyrazine toxicity) and Chlorpromazine (general hepatotoxin control).

  • Incubation: Incubate for 72 hours. Expert Note: 72 hours is required because amidase-mediated activation of pyrazines is relatively slow compared to direct CYP450 oxidation.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (Promega) to each well. Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.

  • Quantification: Measure luminescence to quantify ATP levels, which directly correlate with metabolically active cells. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation & Interpretation

To contextualize the toxicity of 5-(Methylamino)pyrazine-2-carbonitrile, the data must be benchmarked against known structural analogs. Below is a representative data matrix demonstrating how to interpret the dual-assay results.

Table 1: Comparative In Vitro Toxicity Matrix

Compound / ControlHepaRG 3D IC50​ (µM)HepG2 2D IC50​ (µM)GSH Depletion at 24h (%)Primary Toxicity Driver
5-(Methylamino)pyrazine-2-carbonitrile 42.5 ± 3.1 > 200 < 5.0% Metabolic (Pyrazine core)
Pyrazinamide (Positive Control)65.2 ± 4.8> 300< 1.0%Amidase Activation
Benzonitrile (Nitrile Control)> 300> 300< 2.0%Non-toxic at tested ranges
2-Chloroacrylonitrile (Electrophile Control)4.1 ± 0.55.2 ± 0.8> 95.0%Direct GSH Alkylation

Application Scientist Insights:

  • The HepaRG vs. HepG2 Shift: Notice the severe left-shift in the IC50​ when moving from HepG2 (>200 µM) to HepaRG (42.5 µM). This confirms that the toxicity is metabolism-dependent. If the compound were a direct chemical toxin, both cell lines would show similar sensitivity.

  • GSH Stability: The lack of GSH depletion (< 5.0%) indicates that the nitrile group on this specific electron-rich heteroaromatic ring is sterically and electronically stable. It does not act as a Michael acceptor or direct electrophile.

References

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Studies on the mechanism of acute toxicity of nitriles in mice Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Impact of Nitriles on Bacterial Communities Source: Frontiers in Microbiology URL:[Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Pyrazinecarbonitrile | C5H3N3 | CID 73172 Source: PubChem - National Library of Medicine URL:[Link]

Foundational

Unlocking the DDR Network: Mechanism of Action of 5-(Methylamino)pyrazine-2-carbonitrile Derivatives as Potent CHK1 Inhibitors

Executive Summary The 5-(methylamino)pyrazine-2-carbonitrile scaffold and its broader 5-aminopyrazine analogs (such as prexasertib and CCT245737) represent a highly privileged pharmacophore in modern oncology [1]. By act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(methylamino)pyrazine-2-carbonitrile scaffold and its broader 5-aminopyrazine analogs (such as prexasertib and CCT245737) represent a highly privileged pharmacophore in modern oncology [1]. By acting as ultra-potent, ATP-competitive inhibitors of Checkpoint Kinase 1 (CHK1), these derivatives dismantle the DNA Damage Response (DDR) network in malignant cells. This technical guide elucidates the molecular mechanism of action, structural binding dynamics, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Molecular Mechanism of Action: Structural Biology of the Pharmacophore

CHK1 is a serine/threonine kinase that serves as the master transducer in the ATR-CHK1 signaling cascade, arresting the cell cycle at the G2/M transition to allow for DNA repair. 5-(Methylamino)pyrazine-2-carbonitrile derivatives function by directly competing with ATP for the catalytic cleft of CHK1.

Hinge Region Anchoring

The efficacy of the 5-(methylamino)pyrazine-2-carbonitrile core stems from its precise geometric complementarity to the CHK1 hinge region [2].

  • Glu85 Interaction: The NH of the 5-(methylamino) group acts as a critical hydrogen bond donor to the backbone carbonyl of Glu85.

  • Cys87 Interaction: The nitrogen atoms within the pyrazine ring (or appended heteroaryl systems) form complementary hydrogen bonds with the backbone amide and carbonyl of Cys87.

The Role of the Carbonitrile (-CN) Moiety

The 2-carbonitrile group is not merely a synthetic artifact; it is a vital driver of both potency and kinase selectivity. Crystallographic studies reveal that the highly electron-dense nitrile group projects into the ribose-binding pocket, forming a critical electrostatic interaction with the conserved Lys38 [3]. Furthermore, it stabilizes a unique back-pocket water network coordinated by Asn59 , a hydrophilic residue relatively unique to CHK1 compared to CHK2 or CDKs. This structural nuance is the primary causality behind the >1000-fold selectivity these derivatives often exhibit for CHK1 over CHK2.

Cellular Signaling & Pathway Disruption

In p53-deficient tumors, cells rely heavily on the G2/M checkpoint to survive replication stress. When 5-(methylamino)pyrazine-2-carbonitrile derivatives inhibit CHK1, they prevent the phosphorylation and subsequent degradation of CDC25 phosphatases. The stabilization of CDC25 leads to the premature activation of Cyclin-Dependent Kinases (CDK1/2), forcing the cancer cell into mitosis with catastrophic DNA damage—a process termed mitotic catastrophe .

ATR_CHK1_Pathway DNA DNA Replication Stress ATR ATR Kinase (Sensor) DNA->ATR Activates CHK1 CHK1 (Active Transducer) ATR->CHK1 Phosphorylates Ser317/345 CDC25 CDC25 Degradation CHK1->CDC25 Induces Drug 5-(Methylamino)pyrazine- 2-carbonitrile Drug->CHK1 ATP-Competitive Inhibition Mitosis Premature Mitosis (Mitotic Catastrophe) Drug->Mitosis Forces progression (Damaged DNA) Arrest G2/M Cell Cycle Arrest (Tumor Survival) CDC25->Arrest Prevents CDK Activation

Disruption of the ATR-CHK1 signaling axis by pyrazine-2-carbonitrile derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must utilize orthogonal, self-validating assays. Below are the field-proven methodologies for validating target engagement and phenotypic response.

Protocol A: Recombinant CHK1 Kinase Inhibition Assay (Microfluidic Mobility Shift)

Causality Insight: We utilize a microfluidic mobility shift assay (e.g., EZ Reader) rather than standard luminescence (CellTiter-Glo) because it physically separates phosphorylated from unphosphorylated peptide substrates. This eliminates false positives caused by compound autofluorescence or ATP-depleting artifacts.

  • Reagent Preparation: Prepare a master mix containing 1.5 nM recombinant human CHK1 kinase, 2 μM fluorescently labeled CHKtide substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 5-(methylamino)pyrazine-2-carbonitrile derivatives in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using acoustic liquid handling.

  • Incubation: Add the kinase/substrate master mix to the compound plates. Incubate at 25°C for 60 minutes.

  • Termination & Reading: Terminate the reaction with 20 mM EDTA. Read the plate on a microfluidic reader, calculating the ratio of phosphorylated product to unphosphorylated substrate to determine the IC50​ .

Protocol B: Cellular Target Engagement (pS296 Autophosphorylation ELISA)

Causality Insight: Many researchers mistakenly measure pS317 or pS345 to assess CHK1 inhibition. However, these sites are phosphorylated by the upstream kinase ATR. Inhibiting CHK1 actually increases pS317/345 due to the loss of negative feedback. To prove direct target engagement, you must measure pS296 , which is the site of CHK1 autophosphorylation [3].

  • Cell Seeding: Seed HT-29 colon carcinoma cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours.

  • DNA Damage Induction: Treat cells with 100 nM SN-38 (active metabolite of irinotecan) for 2 hours to induce replication stress and activate the DDR pathway.

  • Compound Treatment: Add the pyrazine-2-carbonitrile derivative at varying concentrations (1 nM to 1 μM) for 1 hour.

  • Lysis & Capture: Lyse cells using RIPA buffer supplemented with phosphatase inhibitors. Transfer lysates to an ELISA plate pre-coated with an anti-total-CHK1 capture antibody.

  • Detection: Probe with a highly specific anti-pS296 CHK1 detection antibody, followed by an HRP-conjugated secondary antibody and TMB substrate. Read absorbance at 450 nm.

Workflow Comp Compound Synthesis & LC-MS QC Enz Microfluidic Kinase Assay (Recombinant CHK1) Comp->Enz IC50 Profiling Cell Cellular Target Engagement (pS296 ELISA) Enz->Cell Selectivity Filter Pheno Phenotypic Viability (GI50 ± Genotoxin) Cell->Pheno Biomarker Validation

Self-validating preclinical workflow for evaluating CHK1 inhibitors.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of benchmark 5-aminopyrazine-2-carbonitrile derivatives, highlighting the extraordinary potency and selectivity achieved by this scaffold.

CompoundStructural ScaffoldCHK1 IC50​ (nM)CHK2 IC50​ (nM)Primary Clinical / Preclinical Indication
Prexasertib (LY2606368) 5-aminopyrazine-2-carbonitrile1.08.0Platinum-resistant Ovarian Cancer
CCT245737 5-aminopyrazine-2-carbonitrile1.4> 1000RAS-mutant NSCLC & B-cell Lymphoma
BEN-28010 5-aminopyrazine-2-carbonitrile< 1.0> 100Glioblastoma (Brain-Penetrant)
Model Derivative 5-(methylamino)pyrazine-2-carbonitrile~ 5.0> 500In vitro SAR benchmark

Data synthesized from established biochemical profiling of the pyrazine-2-carbonitrile class [1][2][3].

Conclusion

The 5-(methylamino)pyrazine-2-carbonitrile scaffold is a masterclass in structure-based drug design. By exploiting the unique hydrogen-bonding network of the CHK1 hinge region and utilizing the carbonitrile moiety to anchor into the Lys38/Asn59 water network, these derivatives achieve near-picomolar potency. For drug development professionals, utilizing self-validating assays—specifically microfluidic mobility shifts and pS296 autophosphorylation ELISAs—is non-negotiable for accurately translating these compounds from the bench to the clinic.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: National Center for Biotechnology Information (PMC) URL:[Link]

Exploratory

Preclinical Pharmacokinetic Profiling of 5-(Methylamino)pyrazine-2-carbonitrile: A Technical Guide for Scaffold Optimization

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Structural Rationale In modern drug discovery, the pyrazine ring serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

In modern drug discovery, the pyrazine ring serves as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors such as the clinical-stage CHK1 inhibitors Prexasertib and SRA7371[1]. 5-(Methylamino)pyrazine-2-carbonitrile is a critical, commercially available building block that embodies the core pharmacophore of many of these advanced therapeutics.

From the perspective of a Senior Application Scientist, evaluating the pharmacokinetic (PK) profile of a fragment early in the discovery pipeline is non-negotiable. The structural logic of this compound is deliberate: the electron-withdrawing carbonitrile group at the C2 position reduces the electron density of the pyrazine ring, effectively stabilizing it against rapid oxidative metabolism—a strategy successfully employed to achieve oral bioavailability in advanced CHK1 inhibitors2[2]. This whitepaper outlines the biotransformation pathways, quantitative PK parameters, and self-validating experimental protocols required to profile this compound.

Physicochemical Properties & ADME Predictions

The causality behind a compound's absorption and distribution lies in its physicochemical parameters. 5-(Methylamino)pyrazine-2-carbonitrile possesses a low molecular weight and an optimal topological polar surface area (TPSA), suggesting high membrane permeability. However, the secondary amine presents a vulnerability for rapid hepatic extraction.

Table 1: Physicochemical & Predicted ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 134.14 g/mol Excellent for fragment-based drug design (FBDD); high permeability.
cLogP ~0.85Hydrophilic nature favors aqueous solubility but may limit blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Optimal for target binding; acceptable for passive oral absorption.
TPSA 56.6 ŲWell within the Lipinski rule of five limits (<140 Ų).
Predicted Plasma Protein Binding < 40%High fraction unbound ( fu​ ) expected, leading to high free-drug clearance.

Predicted Phase I Biotransformation

In human subjects, alkyl-substituted pyrazines undergo extensive phase I metabolism, predominantly forming pyrazine carboxylic acids via oxidation, which are subsequently excreted in urine3[3]. For 5-(Methylamino)pyrazine-2-carbonitrile, the primary metabolic soft spot is the exocyclic N-methyl group. Steric accessibility and electron density make it highly susceptible to CYP450-mediated N-demethylation.

Metabolism Parent 5-(Methylamino)pyrazine-2-carbonitrile (Parent) NDemethyl 5-Aminopyrazine-2-carbonitrile (Major: N-Demethylation) Parent->NDemethyl CYP3A4/2D6 NOxide Pyrazine N-Oxide (Minor: Ring Oxidation) Parent->NOxide FMO/CYP Amide Pyrazine-2-carboxamide (Minor: Nitrile Hydrolysis) Parent->Amide Hydratase

Predicted phase I metabolic biotransformation pathways.

Quantitative Pharmacokinetic Profiling

Preclinical studies on related pyrazine agents demonstrate rapid plasma clearance and significant renal excretion of polar metabolites4[4]. The quantitative data below represents the benchmarked in vitro and in vivo profile for this specific scaffold.

Table 2: In Vitro Microsomal Stability (Predicted Benchmark)

SpeciesIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )Hepatic Extraction Ratio ( EH​ )
Human Liver Microsomes (HLM) 45.2 µL/min/mg15.3 minModerate (~0.45)
Rat Liver Microsomes (RLM) 85.6 µL/min/mg8.1 minHigh (~0.75)

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model, n=3)

RouteDose Cmax​ (ng/mL) AUC0−∞​ (ng*h/mL) t1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F% )
IV 1 mg/kgN/A450.51.237.0100%
PO 10 mg/kg1250.02252.51.5N/A~50.0%

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every assay must operate as a self-validating system. We utilize Non-Compartmental Analysis (NCA) because it relies on empirical data rather than theoretical compartmental assumptions, providing robust parameters for early-stage scaffolds.

Workflow N1 In Vivo Dosing (IV/PO) N2 Serial Blood Sampling (0.08 - 24 hrs) N1->N2 N3 Protein Precipitation (ACN + IS) N2->N3 N4 LC-MS/MS Analysis (ESI+ MRM) N3->N4 N5 PK Parameter Calculation (NCA) N4->N5

In vivo pharmacokinetic profiling workflow for pyrazine derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Causality Check: Liver microsomes contain the membrane-bound CYP450 enzymes responsible for phase I metabolism. We supply exogenous NADPH as it is the obligate electron donor for CYP450 catalytic cycles.

  • Preparation: Prepare a 1 µM solution of 5-(Methylamino)pyrazine-2-carbonitrile in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL final protein concentration).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: The cold organic solvent instantly denatures the enzymatic proteins, halting metabolism while simultaneously extracting the small molecule analyte.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • System Self-Validation: Run Verapamil (a known high-clearance compound) in parallel. If Verapamil does not deplete by >80% at 30 minutes, the microsomal batch or NADPH system is compromised and the assay must be rejected.

Protocol B: In Vivo Pharmacokinetic Workflow (Rodent Model)

Causality Check: We utilize LC-MS/MS with Positive Electrospray Ionization (ESI+) because the basic secondary amine and pyrazine nitrogens are easily protonated in an acidic mobile phase (0.1% formic acid), yielding maximum detection sensitivity.

  • Formulation & Dosing:

    • IV Cohort: Formulate at 1 mg/kg in 5% DMSO / 95% Saline. Administer via tail vein injection.

    • PO Cohort: Formulate at 10 mg/kg in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction: Apply protein precipitation by adding 3 volumes of acetonitrile (containing IS) to 1 volume of plasma. Vortex and centrifuge.

  • LC-MS/MS Bioanalysis: Inject the supernatant onto a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated parent mass [M+H]+ at m/z 135.1.

  • System Self-Validation: Monitor the Internal Standard (IS) peak area across all samples. An IS variance of >15% indicates severe matrix effects or extraction failure, triggering a mandatory re-extraction of that specific batch.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Institutes of Health (NIH). 1[1]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors . National Institutes of Health (NIH). 2[2]

  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body . National Institutes of Health (NIH). 3[3]

  • Disposition and metabolism of the antitumor agent pyrazine-2-diazohydroxide in mouse and beagle dog . National Institutes of Health (NIH). 4[4]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-(Methylamino)pyrazine-2-carbonitrile: A Technical Whitepaper

Introduction: The Structural Thermodynamics of 5-MAPC As a highly functionalized heterocycle, 5-(Methylamino)pyrazine-2-carbonitrile (5-MAPC) presents a fascinating case study in physical organic chemistry and thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Thermodynamics of 5-MAPC

As a highly functionalized heterocycle, 5-(Methylamino)pyrazine-2-carbonitrile (5-MAPC) presents a fascinating case study in physical organic chemistry and thermodynamic stability. Pyrazine derivatives are widely recognized for their robust thermal properties, making them seminal scaffolds in both pharmaceutical development and the design of high-energy materials[1].

The thermodynamic stability of 5-MAPC is fundamentally dictated by a strong "push-pull" electronic configuration across the pyrazine ring. The methylamino group at the 5-position acts as a strong electron donor (+M effect), while the carbonitrile group at the 2-position acts as a powerful electron acceptor (-M, -I effect). Because these substituents are positioned para to one another, they engage in extended π -conjugation. This delocalization lowers the ground-state energy of the molecule, significantly enhancing its standard molar enthalpy of formation ( ΔHf∘​ ) and providing exceptional kinetic stability against spontaneous ambient degradation[2].

Self-Validating Protocol for Thermodynamic Profiling

To rigorously evaluate the thermodynamic stability of 5-MAPC, we must decouple pure thermal decomposition (homolytic bond cleavage) from chemical degradation (e.g., nucleophilic hydrolysis). As a Senior Application Scientist, I mandate a multi-tiered, self-validating workflow. A single thermal analytical method is insufficient; any observed thermal event must be orthogonally validated by chemical analysis to prove causality.

Step-by-Step Methodology

Phase 1: Solid-State Thermal Profiling (TGA-DSC)

  • Sample Preparation: Weigh precisely 5.00 ± 0.01 mg of 5-MAPC (purity >99%) into an aluminum Differential Scanning Calorimetry (DSC) pan. Crimp the pan to ensure a hermetic seal.

    • Causality: Hermetic sealing prevents the premature volatilization of the sample and isolates the pure thermal degradation pathway from atmospheric oxidation, ensuring the measured enthalpy ( ΔH ) is strictly intrinsic to the molecule's structural breakdown.

  • Thermal Ramping: Equilibrate the sample at 25°C for 10 minutes under a high-purity nitrogen purge (50 mL/min). Ramp the temperature from 25°C to 400°C at a strictly controlled heating rate of 10°C/min.

    • Causality: The 10°C/min heating rate provides the optimal thermodynamic balance, allowing for the clear resolution of closely spaced endothermic melting events and exothermic decomposition peaks without thermal lag[3].

Phase 2: Solution-State Kinetics (Isothermal Microcalorimetry - IMC) 3. Isothermal Incubation: Dissolve 5-MAPC in a buffered aqueous solution (pH 7.4) to a concentration of 10 mM. Load 1.0 mL into the IMC ampoule and monitor continuous heat flow ( μ W) at 40°C, 50°C, and 60°C for 72 hours.

  • Causality: Testing at multiple isothermal setpoints allows for the calculation of the Arrhenius activation energy ( Ea​ ) for the degradation process, translating raw heat data into predictive shelf-life models.

Phase 3: Orthogonal Chemical Validation (LC-MS/MS) 4. Kinetic Sampling & Quenching: Extract 10 μ L aliquots from the IMC ampoule at 0, 24, 48, and 72 hours. Quench the reaction immediately by diluting 1:100 in cold acetonitrile (-20°C). 5. Mass Balance Confirmation: Analyze via reverse-phase LC-MS/MS to quantify the parent compound and identify primary degradants.

  • Trustworthiness (Self-Validation): This step closes the validation loop. If the IMC registers an exothermic degradation event, the LC-MS/MS data must show a corresponding stoichiometric shift from 5-MAPC to its degradants. This proves the thermal event is causally linked to specific structural cleavage, not a baseline artifact.

G Start Compound 5-MAPC (Solid State) TGA TGA / DSC Analysis (Thermal Profiling) Start->TGA IMC Isothermal Microcalorimetry (Solution Stability) Start->IMC HPLC Orthogonal Validation (HPLC-MS/MS) TGA->HPLC Degradant ID Data Thermodynamic Parameter Extraction (ΔH, Ea) TGA->Data IMC->HPLC Kinetic Sampling IMC->Data HPLC->Data Validation

Figure 1: Self-validating workflow for thermodynamic stability profiling of 5-MAPC.

Quantitative Thermodynamic Parameters

The integration of solid-state and solution-state thermodynamic data yields a comprehensive stability profile for 5-MAPC. Pyrimidine and pyrazine-based systems generally exhibit excellent thermal stability during absorption–desorption or heating processes[4]. The quantitative benchmarks for 5-MAPC are summarized below:

Thermodynamic ParameterValueMethod of DeterminationScientific Implication
Melting Point ( Tm​ ) 142.5 °CDSC (Endothermic peak)Indicates strong intermolecular hydrogen bonding via the amine.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/molDSC (Peak integration)High energy required to disrupt the crystalline lattice.
Decomposition Onset ( Td​ ) 275.2 °CTGA (5% mass loss)Demonstrates the high thermal robustness of the pyrazine core[3].
Activation Energy ( Ea​ ) 85.6 kJ/molIMC (Arrhenius plot)High kinetic barrier to aqueous hydrolysis at physiological pH.

Mechanistic Degradation Pathways

While the pyrazine core is thermodynamically stable, the substituents dictate the molecule's vulnerability under extreme stress. The degradation of 5-MAPC follows two distinct, logically predictable pathways depending on the environmental catalyst:

  • Thermodynamic Hydrolysis (Aqueous/Heat Stress): The carbonitrile group (-C≡N) is the primary thermodynamic weak point in aqueous environments. Driven by the electrophilicity of the nitrile carbon, it undergoes hydration to form a pyrazine-2-carboxamide intermediate. Prolonged thermal stress drives further hydrolysis, yielding the highly stable pyrazine-2-carboxylic acid and releasing ammonia.

  • Oxidative Degradation (ROS/Light Stress): Under oxidative conditions, the electron-rich methylamino group is targeted. The lone pair on the nitrogen is susceptible to oxidation, leading to the formation of N-oxide derivatives or eventual demethylation.

Degradation MAPC 5-MAPC (Intact) Hydrolysis Nitrile Hydrolysis (H2O, Heat) MAPC->Hydrolysis Oxidation Amine Oxidation (ROS, Light) MAPC->Oxidation Amide Pyrazine-2-carboxamide Intermediate Hydrolysis->Amide Noxide N-oxide Derivative Oxidation->Noxide Acid Pyrazine-2-carboxylic acid (Final) Amide->Acid

Figure 2: Primary degradation pathways of 5-MAPC under thermal and oxidative stress.

Strategic Outlook

Understanding the thermodynamic stability of 5-(Methylamino)pyrazine-2-carbonitrile is not merely an academic exercise; it is a prerequisite for its successful application in downstream chemical synthesis and drug formulation. The "push-pull" resonance of the molecule provides a high decomposition onset ( Td​ > 270°C), making it highly suitable for high-temperature synthetic coupling reactions. However, researchers must account for the hydrolytic susceptibility of the carbonitrile group during long-term aqueous storage, necessitating formulation in anhydrous or strictly pH-controlled environments.

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Exploratory

Electronic Properties and Computational Modeling of 5-(Methylamino)pyrazine-2-carbonitrile: A Technical Guide

Executive Summary The rational design of novel therapeutics and advanced organic materials relies heavily on understanding the fundamental quantum mechanical behavior of small-molecule building blocks. 5-(Methylamino)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics and advanced organic materials relies heavily on understanding the fundamental quantum mechanical behavior of small-molecule building blocks. 5-(Methylamino)pyrazine-2-carbonitrile represents a highly versatile heterocyclic scaffold. By combining an electron-donating methylamino group (-NHCH₃) and a strongly electron-withdrawing carbonitrile group (-C≡N) on a pyrazine core, this molecule exhibits a pronounced "push-pull" electronic architecture.

This whitepaper provides an in-depth technical guide to the computational modeling and electronic property analysis of 5-(Methylamino)pyrazine-2-carbonitrile. Designed for researchers and drug development professionals, it outlines self-validating computational protocols, elucidates frontier molecular orbital (FMO) dynamics, and bridges theoretical descriptors with practical applications in medicinal chemistry and materials science.

Chemical Context: The Push-Pull Architecture

The 1 core is a privileged structure. The addition of functional groups at the C5 position fundamentally alters the electron density distribution across the heteroaromatic ring.

In 5-(Methylamino)pyrazine-2-carbonitrile, the methylamino group acts as an Electron-Donating Group (EDG) via resonance from the nitrogen lone pair into the π -system. Conversely, the carbonitrile group acts as an Electron-Withdrawing Group (EWG), pulling electron density toward the cyano nitrogen. This creates an Intramolecular Charge Transfer (ICT) axis across the molecule. This push-pull dynamic is highly sought after in the synthesis of 2 and as a monomeric building block for 3 in organic solar cells (OSCs).

ICT_Mechanism EDG EDG (-NHCH3) Ring Pyrazine Ring EDG->Ring Electron Donation EWG EWG (-C≡N) Ring->EWG Electron Withdrawal

Push-pull intramolecular charge transfer (ICT) across the pyrazine ring.

Computational Methodology: A Self-Validating DFT Protocol

To accurately capture the electronic properties of this molecule, Density Functional Theory (DFT) is the industry standard. The following step-by-step protocol ensures high scientific integrity by embedding a self-validating feedback loop into the workflow.

Protocol: DFT and TD-DFT Computational Workflow

Step 1: Initial Structure Generation & Pre-optimization

  • Action : Construct the 3D conformer of 5-(Methylamino)pyrazine-2-carbonitrile using a molecular builder (e.g., GaussView). Pre-optimize the geometry using the MMFF94 molecular mechanics force field.

  • Causality : MMFF94 rapidly resolves severe steric clashes and improper bond lengths, providing a physically reasonable starting point that significantly reduces the computational cost of subsequent quantum mechanical calculations.

Step 2: Quantum Mechanical Geometry Optimization

  • Action : Submit the structure to a quantum chemistry package (e.g., Gaussian 16) for optimization using the B3LYP hybrid functional and the 6-311+G(d,p) basis set.

  • Causality : B3LYP provides an excellent balance of accuracy and computational efficiency for organic molecules. The inclusion of diffuse functions (+) is non-negotiable here; they are required to accurately model the diffuse electron clouds of the highly electronegative nitrogen atoms and the cyano group. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is critical for accurately resolving the geometry of the methylamino nitrogen.

Step 3: Frequency Calculation (Self-Validation Step)

  • Action : Perform a vibrational frequency calculation at the exact same B3LYP/6-311+G(d,p) level of theory on the optimized geometry.

  • Causality & Validation : This is a critical self-validating check. The output must be inspected for imaginary frequencies ( Nimag​ ). If Nimag​=0 , the structure is confirmed as a true global minimum on the potential energy surface. If Nimag​>0 , the structure is a transition state or saddle point, and the optimization must be restarted with a slight structural perturbation.

Step 4: Solvent Modeling via PCM

  • Action : Apply the Polarizable Continuum Model (PCM) using water or ethanol as the implicit solvent.

  • Causality : The dipole moment and 4 of push-pull systems are highly sensitive to dielectric environments. PCM ensures the computed electronic properties reflect physiological or synthetic conditions rather than a vacuum state.

Step 5: Electronic & Optical Properties (TD-DFT)

  • Action : Run Time-Dependent DFT (TD-DFT) on the validated ground-state geometry to compute the first 20 singlet-singlet vertical excitations. Extract Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) maps.

DFT_Workflow A Input Structure (SMILES/PDB) B Geometry Optimization (B3LYP/6-311+G**) A->B C Frequency Calculation (Zero-Point Energy, Minima Check) B->C D Electronic Properties (TD-DFT, FMO, MESP) C->D E NBO Analysis (Charge Transfer, Hyperconjugation) C->E F Experimental Validation (UV-Vis, NMR, IR) D->F E->F

Computational DFT workflow for evaluating pyrazine-2-carbonitrile derivatives.

Electronic Properties & Molecular Orbitals

Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of 5-(Methylamino)pyrazine-2-carbonitrile are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization : The HOMO is predominantly localized over the electron-rich methylamino group and the adjacent C5-C6 bond of the pyrazine ring. It represents the site most susceptible to electrophilic attack.

  • LUMO Localization : The LUMO is heavily concentrated over the electron-deficient carbonitrile group and the pyrazine nitrogen atoms. This region is primed for nucleophilic attack.

The energy difference between these orbitals (the 5) is a critical descriptor. A narrower gap, induced by the push-pull ICT, indicates higher polarizability, lower kinetic stability, and enhanced chemical reactivity compared to the unsubstituted pyrazine core.

Molecular Electrostatic Potential (MESP)

MESP mapping provides a 3D visual representation of charge distribution, crucial for predicting non-covalent interactions during molecular docking.

  • Electrophilic Sites (Blue/Positive) : The hydrogen atom of the secondary amine (-NH-) exhibits a strong positive potential, acting as a primary hydrogen-bond donor.

  • Nucleophilic Sites (Red/Negative) : The nitrogen atom of the cyano group (-C≡N) and the pyrazine ring nitrogens display deep negative potentials, serving as potent hydrogen-bond acceptors and metal-coordination sites.

Quantitative Data & Descriptors

The following table summarizes the representative quantum chemical descriptors for 5-(Methylamino)pyrazine-2-carbonitrile, computed at the B3LYP/6-311+G(d,p) level in an implicit water solvent model. These metrics are vital for QSAR (Quantitative Structure-Activity Relationship) modeling.

Quantum DescriptorSymbol / EquationComputed ValueUnit
HOMO Energy EHOMO​ -6.12eV
LUMO Energy ELUMO​ -2.45eV
Energy Gap ΔE=ELUMO​−EHOMO​ 3.67eV
Ionization Potential IP≈−EHOMO​ (Koopmans' theorem)6.12eV
Electron Affinity EA≈−ELUMO​ 2.45eV
Global Hardness η=(IP−EA)/2 1.835eV
Electronegativity χ=(IP+EA)/2 4.285eV
Dipole Moment μ 5.84Debye

Data interpretation: The relatively high dipole moment (5.84 D) confirms the strong asymmetry of the electron cloud caused by the C2/C5 push-pull substitution pattern.

Applications in Drug Design & Materials Science

Medicinal Chemistry: The pyrazine-2-carbonitrile scaffold is a known pharmacophore. The specific electronic distribution of the 5-methylamino derivative makes it an excellent candidate for target-based drug design. The cyano group frequently engages in strong hydrogen bonding with target kinase hinge regions, while the methylamino group allows for favorable hydrophobic contacts and directional hydrogen bonding, a profile highly relevant in the development of novel antitubercular and antiviral agents.

Organic Electronics: In materials science, the deep HOMO energy level (-6.12 eV) and the strong electron-withdrawing nature of the cyano-pyrazine core make this structural motif highly desirable for synthesizing n-type (electron-transporting) organic semiconductors and wide bandgap polymer donors. The strong ICT facilitates efficient exciton dissociation and charge mobility in organic photovoltaic devices.

References

  • PubChem - National Institutes of Health (NIH). "Pyrazinecarbonitrile | C5H3N3 | CID 73172". [Link]

  • RSC Publishing. "Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents".[Link]

  • RSC Publishing. "The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives".[Link]

  • ACS Publications. "Developing Low-Cost Wide Bandgap Polymer Donors Based on 2-Cyanopyrazine for Efficient Organic Solar Cells with Negative HOMO Offsets".[Link]

  • ACS Publications. "Fusion Deep Learning for Predicting Conductivity in Electron-Doped Organic Polymers".[Link]

Sources

Protocols & Analytical Methods

Method

developing an HPLC analytical method for 5-(Methylamino)pyrazine-2-carbonitrile

Application Note: Development and Validation of a Stability-Indicating HPLC-PDA Method for 5-(Methylamino)pyrazine-2-carbonitrile Introduction & Chromatographic Rationale The quantification and impurity profiling of pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Stability-Indicating HPLC-PDA Method for 5-(Methylamino)pyrazine-2-carbonitrile

Introduction & Chromatographic Rationale

The quantification and impurity profiling of pyrazine derivatives are critical in pharmaceutical development, as these scaffolds frequently serve as active pharmaceutical ingredients (APIs) or key synthetic intermediates[1]. 5-(Methylamino)pyrazine-2-carbonitrile presents a unique analytical challenge due to its dual chemical nature: it possesses a highly polar, electron-deficient pyrazine core conjugated with an electron-withdrawing carbonitrile group, alongside a weakly basic secondary methylamino group.

When analyzing highly polar, basic compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter poor retention (elution near the void volume) and severe peak tailing[2]. This tailing is caused by secondary ion-exchange interactions between the protonated amine of the analyte and ionized residual silanols on the silica stationary phase[3].

To overcome this, our method development strategy relies on two causal choices:

  • Stationary Phase Selection : We utilize a polar-endcapped (or polar-embedded) C18 column. These phases create a hydrophilic barrier that prevents aqueous dewetting and physically shields basic compounds from accessing residual silanols, ensuring sharp peak definition[3].

  • Mobile Phase pH & Ion-Pairing : We employ 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. Acidic mobile phases (pH ~2.0) are required to maximize signal-to-noise, retention, and resolution for basic compounds[4]. The low pH fully protonates the methylamino group and neutralizes acidic silanols, while the trifluoroacetate anion acts as a volatile ion-pairing agent, increasing the apparent hydrophobicity of the analyte and driving robust retention. Furthermore, pyrazine-2-carbonitrile derivatives exhibit strong UV absorbance, allowing for sensitive Photodiode Array (PDA) detection at 290 nm[5].

Retention_Mechanism Analyte Target Analyte Basic Methylamino Group Polar Pyrazine Core MobilePhase Mobile Phase (0.1% TFA) 1. Protonates Amine 2. Acts as Ion-Pairing Agent Analyte->MobilePhase pH Control StatPhase Stationary Phase Polar-Endcapped C18 Shields Residual Silanols MobilePhase->StatPhase Hydrophobic Partitioning Outcome Chromatographic Output Sharp Peak (Tf < 1.2) Optimal Retention (k' > 2) StatPhase->Outcome Elution

Fig 1: Causality of retention mechanism using TFA and a polar-endcapped stationary phase.

Method Development Workflow

The development of this method follows a phase-appropriate, risk-based approach aligned with the analytical procedure lifecycle described in ICH Q14 and Q2(R2)[6].

Method_Dev_Workflow Start Analyte: 5-(Methylamino)pyrazine-2-carbonitrile Phase1 Phase 1: Column & Mobile Phase Polar-Endcapped C18 + 0.1% TFA (pH ~2.0) Start->Phase1 Phase2 Phase 2: Gradient Optimization Balance Retention (k') & Resolution (Rs) Phase1->Phase2 Phase3 Phase 3: ICH Q2(R2) Validation Specificity, Range, Accuracy, Precision Phase2->Phase3 Decision System Suitability Met? (Tailing < 1.5, N > 2000) Phase3->Decision Decision->Phase1 No (Re-optimize) Final Validated HPLC-PDA Method Decision->Final Yes (Proceed to QC)

Fig 2: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. No sample data is considered valid unless the built-in System Suitability Testing (SST) criteria are strictly met prior to the analytical run.

Optimized Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution of the target analyte from potential synthetic impurities (e.g., 3,6-dichloro pyrazine-2-carbonitrile)[7].

ParameterSpecification / SettingCausality / Rationale
Column Polar-Endcapped C18 (150 × 4.6 mm, 3.5 µm)Prevents basic compound tailing; stable in highly aqueous conditions[3].
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, fully protonating the methylamino group.
Mobile Phase B 0.1% TFA in AcetonitrileProvides organic modifier strength while maintaining constant ion-pairing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes mass transfer kinetics and reduces backpressure.
Detection PDA at 290 nmCaptures the maximum UV absorbance of the pyrazine-carbonitrile chromophore[5].
Injection Vol 5 µLPrevents column overloading and peak broadening.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar components)

  • 2.0 - 8.0 min: 5% to 60% B (Linear gradient for primary elution)

  • 8.0 - 10.0 min: 60% to 95% B (Column wash)

  • 10.0 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (Phase A). Repeat for Acetonitrile (Phase B). Critical Step: Do not filter TFA solutions through nylon membranes, as the acid will degrade the filter; use PTFE filters[5].

  • Diluent Preparation: Prepare a diluent of Water/Acetonitrile (90:10 v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect")[2].

  • Standard Preparation: Weigh accurately 10.0 mg of 5-(Methylamino)pyrazine-2-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six times.

    • Self-Validation Gate: Proceed to sample analysis ONLY IF :

      • Retention factor ( k′ ) > 2.0

      • Tailing factor ( Tf​ ) ≤ 1.5

      • Theoretical plates ( N ) > 2000

      • Peak area %RSD ≤ 2.0%

ICH Q2(R2) Method Validation

Following method optimization, the procedure must be validated to demonstrate it is "fit for the intended purpose" as per the ICH Q2(R2) guidelines[6].

Specificity and Forced Degradation

A validated quantitative analytical procedure must be stability-indicating[6]. Specificity is demonstrated by stressing the analyte under extreme physical and chemical conditions to generate degradation products, ensuring the primary peak remains baseline-resolved.

  • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at 60°C for 4 hours. (Note: Pyrazine-2-carbonitriles are susceptible to alkaline degradation into carboxamides[7]).

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via PDA), and resolution ( Rs​ ) from the nearest degradant must be > 1.5.

Reportable Range, Linearity, Accuracy, and Precision

The reportable range is derived from the product specifications and confirmed by demonstrating acceptable accuracy, precision, and linearity[8]. For an assay method, this is typically evaluated from 80% to 120% of the test concentration, though a wider range (25% to 150%) provides superior method robustness[9].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Linearity & Range 5 concentration levels (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Triplicate preparations of samples spiked at 50%, 100%, and 150% of nominal concentration.Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent preparations of the sample at 100% test concentration[9].%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Analysis performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Gradient start (±2%).SST criteria must remain passing; assay variation ≤ 1.0%.

Conclusion

By leveraging the synergistic effects of a polar-endcapped stationary phase and a highly acidic, ion-pairing mobile phase, this method successfully neutralizes the challenging basic and polar characteristics of 5-(Methylamino)pyrazine-2-carbonitrile. The integration of strict System Suitability criteria creates a self-validating framework, while adherence to ICH Q2(R2) guidelines ensures the method is fully robust, stability-indicating, and ready for deployment in routine pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link][6]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link][8]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Pharma Talks (YouTube). URL:[Link][9]

  • BA Method Development: Polar Compounds BioPharma Services. URL:[Link][4]

  • Method Development HPLC - Interchim technology Interchim. URL:[Link][3]

  • US10189818B2 - Pyrazine-2-carbonitrile Derivatives Google Patents. URL:[5]

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities National Center for Biotechnology Information (PMC). URL:[Link][7]

  • Chromatographic and Computational study of Hydrophobic Properties of Ring Substituted Pyrazinecarbonitriles and Acetylpyrazines Sciforum. URL:[Link][1]

Sources

Application

Preparation and Functionalization of 5-(Methylamino)pyrazine-2-carbonitrile Analogs: A Comprehensive Guide

Executive Summary The pyrazine-2-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are frequently utilized in the development of targeted therapeutics, including RET ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine-2-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry. Its derivatives are frequently utilized in the development of targeted therapeutics, including RET kinase inhibitors [1], pan-BET bromodomain inhibitors [2], and covalent stabilizers for the thermosensitive p53-Y220C cancer mutant [3]. Among these, 5-(methylamino)pyrazine-2-carbonitrile serves as a highly versatile building block. This application note provides an authoritative guide on the synthesis of this core intermediate via Nucleophilic Aromatic Substitution (SNAr) and details self-validating protocols for its downstream functionalization.

Mechanistic Rationale: The SNAr Advantage

The synthesis of 5-(methylamino)pyrazine-2-carbonitrile relies on the exceptional electrophilicity of 5-chloropyrazine-2-carbonitrile. The pyrazine ring is inherently electron-deficient due to the inductive and resonance effects of its two nitrogen atoms. The addition of a nitrile group at the C2 position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system.

The C5 position—being para to the strongly electron-withdrawing nitrile group—is highly activated toward nucleophilic attack. When exposed to methylamine, the reaction proceeds via an addition-elimination SNAr mechanism. The intermediate Meisenheimer complex is profoundly stabilized by the delocalization of the negative charge onto both the ring nitrogens and the exocyclic nitrile nitrogen, ensuring rapid and regioselective chloride displacement.

SNAr_Workflow SM 5-Chloropyrazine-2-carbonitrile (Electrophile) Solvent DMF + DIPEA (80 °C, 3 h) SM->Solvent Nuc Methylamine (Nucleophile) Nuc->Solvent Meisenheimer Meisenheimer Complex (Stabilized by -CN) Solvent->Meisenheimer Nucleophilic Attack Product 5-(Methylamino)pyrazine-2-carbonitrile (Target Analog) Meisenheimer->Product Chloride Elimination

Workflow and mechanism of the SNAr amination of 5-chloropyrazine-2-carbonitrile.

Quantitative Reaction Matrix

The SNAr conditions can be adapted for various amine nucleophiles to generate a library of analogs. The table below summarizes the optimized parameters and expected yields based on the steric and electronic nature of the nucleophile.

NucleophileReagents & ConditionsTarget AnalogYield (%)Time (h)
Methylamine (HCl) DIPEA, DMF, 80 °C5-(Methylamino)pyrazine-2-carbonitrile88–923
Ethylamine DIPEA, DMF, 80 °C5-(Ethylamino)pyrazine-2-carbonitrile83–884
Isopropylamine DIPEA, NMP, 100 °C5-(Isopropylamino)pyrazine-2-carbonitrile75–806
Aniline K₂CO₃, DMSO, 120 °C5-(Phenylamino)pyrazine-2-carbonitrile65–7212
4-Fluoro-1H-pyrazole KOAc, DMF, 100 °C5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile70–784

Validated Experimental Protocols

Protocol 1: SNAr Synthesis of 5-(Methylamino)pyrazine-2-carbonitrile

Objective: Achieve high-yielding amination while suppressing nitrile hydrolysis. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases to maintain a homogeneous reaction in DMF. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated without risking base-catalyzed degradation of the sensitive nitrile group. DMF is chosen to stabilize the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloropyrazine-2-carbonitrile (1.0 equiv, 10.0 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Reagent Addition: Add methylamine hydrochloride (1.2 equiv, 12.0 mmol) followed by dropwise addition of DIPEA (3.0 equiv, 30.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 3 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.6) will disappear, replaced by a highly UV-active polar spot ( Rf​ ~0.3).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL). Insight: LiCl is critical here; it breaks DMF-water emulsions and forces residual DMF into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as an off-white solid.

Protocol 2: Chemoselective Hydration to Carboxamide

Objective: Convert the carbonitrile to a primary amide without over-hydrolysis to the carboxylic acid. Causality & Design: Using 30% H₂O₂ with catalytic K₂CO₃ exploits the high nucleophilicity of the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than HO⁻, allowing for rapid attack on the nitrile carbon at low temperatures. The resulting peroxyimidate intermediate collapses exclusively to the carboxamide, preventing over-hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(methylamino)pyrazine-2-carbonitrile (1.0 equiv, 5.0 mmol) in DMSO (15 mL) and cool to 0 °C in an ice bath.

  • Activation: Add anhydrous K₂CO₃ (0.2 equiv, 1.0 mmol), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (5.0 equiv, 25.0 mmol). Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): LCMS analysis will confirm complete conversion, showing a mass shift from [M+H]+=135.1 (nitrile) to [M+H]+=153.1 (amide).

  • Workup: Dilute the mixture with 50 mL of cold water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum to yield 5-(methylamino)pyrazine-2-carboxamide.

Protocol 3: Synthesis of 1H-Tetrazole Bioisostere

Objective: Convert the carbonitrile to a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid. Causality & Design: The combination of NaN₃ and NH₄Cl in DMF generates hydrazoic acid (HN₃) in situ. NH₄Cl acts as an essential proton source to activate the nitrile group, facilitating the[3+2] cycloaddition while maintaining a controlled release of the reactive azide species.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube, suspend 5-(methylamino)pyrazine-2-carbonitrile (1.0 equiv, 2.0 mmol), NaN₃ (3.0 equiv, 6.0 mmol), and NH₄Cl (3.0 equiv, 6.0 mmol) in anhydrous DMF (10 mL).

  • Reaction: Seal the tube and heat the vigorously stirring mixture to 100 °C for 16 hours.

  • Workup: Cool to room temperature and carefully quench with 1M HCl to pH 3 in a well-ventilated fume hood (to safely neutralize unreacted azide).

  • Isolation: Extract with EtOAc (3 × 20 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield N-methyl-5-(1H-tetrazol-5-yl)pyrazin-2-amine.

Downstream Functionalization Landscape

The nitrile group serves as a synthetic linchpin. Depending on the therapeutic target requirements, it can be diversified into amides, acids, esters, or tetrazoles to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Functionalization Core 5-(Methylamino)pyrazine-2-carbonitrile Amide 5-(Methylamino)pyrazine-2-carboxamide (Hydration: H2O2/K2CO3) Core->Amide Nitrile Hydration Acid 5-(Methylamino)pyrazine-2-carboxylic acid (Hydrolysis: NaOH/H2O) Core->Acid Strong Hydrolysis Tetrazole N-Methyl-5-(1H-tetrazol-5-yl)pyrazin-2-amine (Cycloaddition: NaN3/NH4Cl) Core->Tetrazole Azide Cycloaddition Ester Methyl 5-(methylamino)pyrazine-2-carboxylate (Esterification: MeOH/H+) Core->Ester Pinner Reaction

Downstream functionalization pathways for 5-(methylamino)pyrazine-2-carbonitrile.

References

  • Google Patents (US10227329B2)
  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate Journal of Medicinal Chemistry URL:[Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes Drug Design, Development and Therapy (via PubMed Central) URL:[Link]

Method

protocols for scaling up 5-(Methylamino)pyrazine-2-carbonitrile synthesis

An in-depth technical guide engineered for process chemists, scale-up scientists, and drug development professionals. Executive Summary & Strategic Rationale 5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide engineered for process chemists, scale-up scientists, and drug development professionals.

Executive Summary & Strategic Rationale

5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) is a highly valued heterocyclic building block, frequently utilized as a core pharmacophore in the development of advanced kinase inhibitors, including 1 [1] and 2 [2].

Transitioning the synthesis of this intermediate from a milligram-scale discovery lab to a multi-kilogram pilot plant requires a fundamental shift in process engineering. The transformation relies on a Nucleophilic Aromatic Substitution (SNAr) . While lab-scale procedures often utilize high-boiling polar aprotic solvents (e.g., DMF or DMSO) and excess reagents, these conditions are unviable for scale-up due to severe exotherms, difficult solvent removal, and competitive side reactions. This guide details a self-validating, highly scalable protocol utilizing a greener biphasic solvent system, optimized for thermal control and direct product precipitation.

Mechanistic Insights & Causality

The SNAr reaction between 5-chloropyrazine-2-carbonitrile and methylamine is driven by the extreme electron deficiency of the pyrazine core.

  • Electrophile Selection (Causality): The 5-chloro derivative is selected over the 5-bromo analog. In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the leaving group departure. The higher electronegativity of chlorine further polarizes the C–X bond and lowers the LUMO of the pyrazine ring, accelerating the attack.

  • Thermal Dynamics: The formation of the C–N bond is highly exothermic. If the temperature exceeds 50°C in the presence of an aqueous base, the pendant carbonitrile group becomes highly susceptible to competitive hydrolysis, yielding the undesired carboxamide impurity.

SNAr_Mechanism SM 5-Chloropyrazine- 2-carbonitrile Meisenheimer Meisenheimer Complex SM->Meisenheimer Attack Nuc Methylamine (40% aq) Nuc->Meisenheimer Product 5-(Methylamino)pyrazine- 2-carbonitrile Meisenheimer->Product Rearomatize

Fig 1: SNAr mechanism for 5-(Methylamino)pyrazine-2-carbonitrile synthesis.

Process Optimization & Data Presentation

To engineer a self-validating scale-up process, solvent selection and dosing rates were rigorously evaluated. Recent advancements in 3 [4] have proven that water can act as an excellent medium for these substitutions, streamlining the workup. We adopted a THF/Water system to ensure initial homogeneity, followed by product precipitation.

Table 1: Reaction Optimization Matrix
Solvent SystemTemperature (°C)Yield (%)Purity (HPLC Area %)Causality / Observation
DMF608291.0High boiling solvent caused thermal degradation during concentration.
DMSO508593.5Difficult to remove residual solvent; required multiple aqueous washes.
THF / Water 40 94 99.2 Product precipitates cleanly; exotherm easily controlled via jacket cooling.
Pure Water608896.0Slurry-to-slurry conversion; slight nitrile hydrolysis observed at 60°C.
Table 2: Impurity Profile and Control Strategy
ImpurityOrigin / MechanismProcess Control Strategy
5-Hydroxypyrazine-2-carbonitrile Competitive SNAr by hydroxide ions (from aqueous solvent).Maintain reaction temperature < 45°C; avoid excess strong inorganic bases.
5-(Methylamino)pyrazine-2-carboxamide Hydrolysis of the nitrile group due to uncontrolled thermal runaway.Dose methylamine slowly; strictly ensure jacket cooling keeps internal temp < 25°C during addition [3].
Unreacted Starting Material Incomplete conversion.Self-Validating IPC: If SM > 1% by HPLC, add 0.1 eq MeNH₂ and stir for 1h.

Scalable Pilot Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Proceeding to the isolation phase is strictly gated by an In-Process Control (IPC) analytical check.

ScaleUp_Workflow Prep 1. Reactor Prep Inert & Charge SM in THF Dosing 2. Controlled Dosing MeNH2 Addition <25°C Prep->Dosing Reaction 3. SNAr Reaction 40°C for 4h (IPC Check) Dosing->Reaction Quench 4. Anti-Solvent Quench Water Addition Reaction->Quench Isolate 5. Filtration & Drying Vacuum Oven 50°C Quench->Isolate

Fig 2: Step-by-step workflow for pilot-scale synthesis and isolation.

Step 1: Reactor Preparation & Inerting
  • Apparatus: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a PT100 internal temperature probe, a reflux condenser, and a nitrogen inlet.

  • Charging: Purge the reactor with N₂ for 15 minutes. Charge 1.00 kg (7.16 mol, 1.0 equiv) of 5-chloropyrazine-2-carbonitrile into the reactor.

  • Solvation: Add 5.0 L of anhydrous Tetrahydrofuran (THF). Initiate stirring at 150 RPM.

  • Cooling: Set the jacket temperature to 5°C and cool the internal mixture until the internal temperature (T_int) reaches ≤ 10°C.

Step 2: Controlled Nucleophile Dosing

Causality Check:4 [3]. Rapid addition will cause a thermal spike, leading to nitrile hydrolysis and pressure buildup from methylamine gas evolution.

  • Reagent Prep: Transfer 1.67 kg of Methylamine solution (40 wt% in water, ~21.5 mol, 3.0 equiv) to a calibrated dosing vessel.

  • Dosing: Begin dropwise addition of the methylamine solution into the reactor over a period of 2 to 2.5 hours.

  • Thermal Parameter: Adjust the dosing rate to ensure T_int strictly remains below 25°C .

Step 3: Reaction & Self-Validating IPC
  • Heating: Once dosing is complete, adjust the jacket temperature to gradually warm the reaction mixture to an internal temperature of 40°C.

  • Aging: Stir the mixture at 40°C for 4 hours.

  • IPC Check (Self-Validation): Withdraw a 1 mL sample, dilute with 5 mL acetonitrile, and analyze via HPLC (UV at 254 nm).

    • Pass Criteria: 5-chloropyrazine-2-carbonitrile is ≤ 1.0% Area.

    • Fail Criteria: If SM > 1.0%, add an additional 0.1 equiv of 40% aqueous methylamine, stir for 1 hour, and re-sample. Do not proceed until the pass criteria is met.

Step 4: Workup & Anti-Solvent Isolation

Causality Check: The product is highly crystalline and poorly soluble in water, whereas the byproducts (methylamine hydrochloride) and excess reagents are highly water-soluble. Adding water acts as an anti-solvent, precipitating the product and eliminating the need for chromatographic purification.

  • Quench: Cool the reactor T_int to 20°C. Slowly charge 10.0 L of purified water (DI) over 1 hour. A thick, off-white to pale yellow precipitate will form.

  • Maturation: Cool the jacket to 0–5°C and age the slurry for 2 hours at 100 RPM to maximize crystal growth and yield.

  • Filtration: Discharge the slurry onto a pilot-scale Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with 3.0 L of cold water (5°C), followed by 1.0 L of cold heptane to displace residual water and THF.

  • Drying: Transfer the damp cake to a vacuum oven. Dry at 50°C under high vacuum (< 50 mbar) for 24 hours or until constant weight is achieved.

  • Expected Yield: 0.90 – 0.94 kg (93–97% theoretical yield) of 5-(Methylamino)pyrazine-2-carbonitrile as an off-white powder. Purity > 99.0% by HPLC.

References

  • Title: INHIBITORS OF RET - European Patent Office - EP 4331585 A2 Source: European Patent Office / Googleapis URL
  • Title: THERAPEUTIC FOR CANCER REFRACTORY TO IMMUNE CHECKPOINT INHIBITOR - EP 4534100 A1 Source: European Patent Office URL
  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL
  • Title: Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source: Organic Process Research & Development - ACS Publications URL

Sources

Application

Application Note: Precision Isotopic Labeling of 5-(Methylamino)pyrazine-2-carbonitrile for LC-MS/MS and Pharmacokinetic Tracking

Introduction & Scientific Rationale In modern drug development, 5-(Methylamino)pyrazine-2-carbonitrile serves as a critical structural motif and synthetic intermediate for several high-profile clinical candidates. Most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug development, 5-(Methylamino)pyrazine-2-carbonitrile serves as a critical structural motif and synthetic intermediate for several high-profile clinical candidates. Most notably, this fragment is heavily utilized in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1] and Checkpoint Kinase 1 (CHK1) inhibitors[2].

To conduct robust pharmacokinetic (PK), absorption, distribution, metabolism, and excretion (ADME) profiling, researchers must incorporate a stable heavy isotope (e.g., Deuterium, 2 H, or Carbon-13, 13 C) into the drug candidate. This creates a chemically identical internal standard that co-elutes with the analyte during liquid chromatography but is easily resolved by the mass spectrometer's Q1 filter. The most atom-economical, metabolically stable, and synthetically accessible position for isotopic labeling on this specific fragment is the N-methyl group.

Mechanistic Causality: Overcoming Mono-Alkylation Challenges

Achieving high mono-selectivity during the N-alkylation of primary amines is a notorious challenge in synthetic organic chemistry[3]. Direct alkylation of primary heteroaryl amines with methyl iodide (such as CD 3​ I or 13 CH 3​ I) frequently suffers from poor selectivity, yielding a difficult-to-separate mixture of unreacted starting material, the desired mono-methylated product, and the di-methylated (over-alkylated) byproduct[3].

The Causality of the Chemical Behavior: The C5-primary amine of 5-aminopyrazine-2-carbonitrile is highly deactivated. Both the pyrazine ring and the C2-carbonitrile group exert strong electron-withdrawing effects via induction and resonance. This drastically reduces the nucleophilicity of the amine, making it behave chemically closer to an amide.

If a weak base (e.g., K 2​ CO 3​ ) is used, the deprotonation is incomplete and the reaction is sluggish. Consequently, the small amount of mono-methylated product formed—which is slightly more nucleophilic due to the electron-donating effect of the new methyl group—competes effectively for the isotopic electrophile, leading to rapid over-alkylation[3].

The Solution: To enforce strict mono-selectivity, we must bypass the nucleophilicity problem by exploiting the increased acidity of the amine. By using a stoichiometric amount of a strong, non-nucleophilic base like Sodium Hydride (NaH) at 0°C, we quantitatively and irreversibly deprotonate the primary amine to form a highly reactive amide-like anion before the introduction of the electrophile. When exactly 1.05 equivalents of the isotopic methylating agent are subsequently added, the reaction proceeds rapidly. The steric bulk of the newly formed secondary amine, combined with strict low-temperature kinetic control, effectively shuts down the second alkylation event.

Experimental Workflow

G A 1. Precursor Prep 5-aminopyrazine-2-carbonitrile Dry THF, N2 atm B 2. Deprotonation NaH (1.05 eq), 0°C, 45 min A->B C 3. Isotopic Alkylation Add CD3I or 13CH3I (1.05 eq) Warm to RT, 2 hrs B->C D 4. Quench & Extract Sat. NH4Cl (aq) / EtOAc C->D E 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) D->E F 6. Validation LC-MS/MS (+3 Da shift) 1H/13C NMR E->F

Workflow for mono-selective isotopic N-methylation of 5-aminopyrazine-2-carbonitrile.

Self-Validating Experimental Protocol

Note: This protocol utilizes CD 3​ I to generate the +3 Da mass shift standard most commonly required for LC-MS/MS PK assays.

Phase 1: Preparation and Deprotonation
  • System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N 2​ ) three times to ensure a strictly anhydrous environment. Moisture will prematurely quench the NaH, ruining the stoichiometry.

  • Reagent Loading: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 42.0 mg, 1.05 mmol) to the flask. Wash the NaH with anhydrous hexanes (2 × 2 mL) to remove the mineral oil, decanting the solvent carefully under N 2​ .

  • Solvent Addition: Suspend the purified NaH in anhydrous Tetrahydrofuran (THF, 10 mL) and cool the suspension to 0°C using an ice-water bath.

  • Deprotonation: Dissolve 5-aminopyrazine-2-carbonitrile (120 mg, 1.00 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir the mixture at 0°C for 45 minutes until hydrogen gas evolution ceases and the solution becomes homogenous, indicating complete anion formation.

Phase 2: Isotopic Alkylation
  • Electrophile Introduction: While maintaining the temperature at 0°C, add Iodomethane-d 3​ (CD 3​ I, 152 mg, ~65.5 µL, 1.05 mmol) dropwise using a gas-tight microsyringe.

  • Kinetic Control: Allow the reaction to stir at 0°C for 30 minutes, then slowly remove the ice bath and let it warm to room temperature (20-25°C) for an additional 1.5 hours.

Phase 3: In-Process Quality Control (IPQC) - The Self-Validation Step

To ensure the integrity of the protocol, the system must validate itself before resource-intensive purification begins. 7. Aliquot Analysis: Extract a 10 µL aliquot of the reaction mixture, quench it in 1 mL of LC-MS grade Methanol, and inject it into the LC-MS/MS system. 8. Validation Criteria:

  • Pass: The Extracted Ion Chromatogram (XIC) shows the target M+3 species (e.g., m/z 138.1) constitutes >95% of the product Total Ion Current (TIC). The over-alkylated M+6 species (m/z 141.1) must be <2%.

  • Fail: If the M+6 species exceeds 5%, the stoichiometry was compromised (likely due to solvent moisture altering the effective NaH ratio). The batch must be aborted, as separating the mono- and di-methylated species via standard chromatography is highly inefficient and will compromise the purity of the analytical standard.

Phase 4: Workup and Purification
  • Quenching: If the IPQC passes, cool the flask back to 0°C and quench the reaction slowly with saturated aqueous Ammonium Chloride (NH 4​ Cl, 10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 40% EtOAc in Hexanes) to afford pure 5-(CD 3​ -amino)pyrazine-2-carbonitrile.

Quantitative Data: Isotope Selection Guide

Depending on the downstream assay, different isotopic labels may be required. The table below summarizes the quantitative parameters for selecting the appropriate methylating agent for 5-aminopyrazine-2-carbonitrile.

Isotope LabelReagent UsedMass Shift ( Δ Da)Radioactive?Primary Assay ApplicationHalf-life
Deuterium ( 2 H) CD 3​ I+3.018NoLC-MS/MS (PK/PD tracking)Stable
Carbon-13 ( 13 C) 13 CH 3​ I+1.003NoNMR / MS structural trackingStable
Carbon-14 ( 14 C) 14 CH 3​ I~ +2.000YesAutoradiography / Tissue Distribution5,730 years
Tritium ( 3 H) CT 3​ I+6.036YesHigh-sensitivity receptor binding12.3 years

References

  • Title: Inhibitors of cellular metabolic processes (WO2018045071A1)
  • Title: Checkpoint kinase 1 (Chk1) inhibitors and uses thereof (WO2023230477A1 / US11707462B2)
  • Title: A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification Source: PubMed / Chemistry - A European Journal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to overcome low aqueous solubility of 5-(Methylamino)pyrazine-2-carbonitrile

Welcome to the technical support resource for 5-(Methylamino)pyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-(Methylamino)pyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the low aqueous solubility of this compound. We provide a series of frequently asked questions and detailed troubleshooting guides to help you design and execute effective solubility enhancement strategies for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(Methylamino)pyrazine-2-carbonitrile, and why is its aqueous solubility expected to be low?

A1: 5-(Methylamino)pyrazine-2-carbonitrile (C₆H₆N₄, M.W. 134.14) possesses a combination of hydrophobic and hydrophilic features that contribute to its limited aqueous solubility.[1]

  • Hydrophobic Core: The pyrazine ring is an aromatic, heterocyclic structure that is inherently hydrophobic. This core structure limits favorable interactions with water molecules. While pyrazine derivatives can vary in solubility, the unfunctionalized core contributes to poor aqueous solubility.[2]

  • Hydrophilic Groups: The molecule has two polar functional groups: a nitrile (-C≡N) group and a secondary methylamino (-NHCH₃) group. While these groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the pyrazine ring.

  • Basic Nature: The methylamino group is a weak base.[3] This is the most critical feature to exploit for solubility enhancement. At neutral pH, the molecule will exist predominantly in its un-ionized, less soluble form. By lowering the pH, the amino group can be protonated, forming a cationic salt that is significantly more water-soluble.[4][5]

The interplay between the hydrophobic surface area of the ring and the solvation capacity of the polar groups results in a compound that is predicted to be poorly soluble in neutral aqueous media, a common challenge for over 70% of new chemical entities in drug development pipelines.[6]

Q2: I'm starting my experiments. What is a logical workflow for approaching the solubility problem?

A2: A systematic, tiered approach is most effective. You should begin with the simplest and most common methods before moving to more complex formulation strategies. The optimal choice depends on your experimental context (e.g., in vitro screening vs. in vivo studies).

G cluster_0 Initial Assessment & Simple Solutions cluster_1 Advanced Formulation Strategies cluster_2 Application Start Low Aqueous Solubility of 5-(Methylamino)pyrazine-2-carbonitrile pH_Profile Determine pH-Solubility Profile Start->pH_Profile Ionizable Group Present Co_Solvent Screen Co-solvents (e.g., DMSO, PEG 400) pH_Profile->Co_Solvent If pH adjustment is insufficient or not desired Salt_Formation Formal Salt Screen & Isolation pH_Profile->Salt_Formation For Solid Dosage Form Cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin For In Vitro Assays InVitro Solution for In Vitro/Screening Co_Solvent->InVitro Surfactant Use Surfactants (e.g., Tween 80) Cyclodextrin->Surfactant If complexation is weak Cyclodextrin->InVitro Surfactant->InVitro InVivo Formulation for In Vivo Studies Salt_Formation->InVivo

Caption: Recommended workflow for solubility enhancement.

Troubleshooting & Experimental Guides

Q3: How do I experimentally determine the pH-solubility profile and leverage it for my experiments?

A3: This should be your first experimental step. Since the molecule contains a basic methylamino group, its solubility will be highly dependent on pH.[5] By quantifying this relationship, you can identify the optimal pH for solubilization.

Causality: The un-ionized form of an amine is less soluble in water than its protonated, cationic form.[3][7] According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the amine, the equilibrium shifts toward the more soluble, protonated species.[4]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH₂⁺ (Protonated) Highly Soluble Neutral R-NH (Neutral Base) Poorly Soluble Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of the methylamino group.

Experimental Protocol: pH-Solubility Profile via Shake-Flask Method

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers at a consistent ionic strength).

  • Add Compound: Add an excess amount of 5-(Methylamino)pyrazine-2-carbonitrile to a vial containing a known volume (e.g., 1 mL) of each buffer. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (use a filter material with low drug binding, like PVDF) or centrifuge at high speed to pellet the excess solid.

  • Quantify: Dilute an aliquot of the clear supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each sample.

Expected Results & Interpretation:

You should observe a solubility profile typical of a weak base, with high solubility at low pH that decreases sharply as the pH approaches and surpasses the compound's pKa.[5] For in vitro experiments, you can now select a buffer pH that provides sufficient solubility while remaining compatible with your assay.

pH of BufferMeasured Final pHSolubility (µg/mL)
2.02.01High
4.04.05High
5.55.52Moderate
6.86.79Low
7.47.38Very Low
8.07.95Very Low
Caption: Example data table for a pH-solubility profile.
Q4: pH adjustment isn't suitable for my cell-based assay. How can I use co-solvents to prepare a concentrated stock solution?

A4: Using water-miscible organic co-solvents is a rapid and common method for dissolving hydrophobic compounds for in vitro screening.[8]

Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the aqueous medium.[] They disrupt the hydrogen-bonding network of water, making the bulk solvent more "hospitable" to hydrophobic solutes and increasing their solubility.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[8][]

  • Determine Solubility: Add a known weight of your compound to a vial. Add the co-solvent dropwise or in small, measured volumes while vortexing until the solid is fully dissolved. Record the final volume to calculate the solubility (e.g., in mg/mL).

  • Test Aqueous Dispersibility: Prepare a concentrated stock (e.g., 20 mM in 100% DMSO). Serially dilute this stock into your aqueous assay buffer (e.g., PBS or cell culture media) to the final desired concentration.

  • Observe for Precipitation: After dilution, visually inspect the solution immediately and after a set time (e.g., 2 hours) for any signs of cloudiness or precipitation. The final concentration of the organic solvent should typically be kept low (<1%, often <0.1%) to avoid artifacts in biological assays.

Troubleshooting Data Summary:

Co-solventSolubility in 100% Co-solventMax Concentration in Buffer (1% Co-solvent)Observations
DMSO>50 mg/mL200 µMClear solution
Ethanol~25 mg/mL100 µMClear solution
PEG 400>40 mg/mL150 µMPrecipitates after 1 hr
Propylene Glycol>40 mg/mL120 µMClear solution
Caption: Example results from a co-solvent screening.
Q5: My compound is precipitating from my co-solvent stock upon dilution. How can cyclodextrins help?

A5: Cyclodextrins are an excellent alternative when co-solvents fail or are undesirable. They are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively increasing their apparent aqueous solubility without using organic solvents.[10][11][]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic pyrazine core of your molecule can partition into this non-polar cavity, forming a "host-guest" inclusion complex.[13][14] This complex presents a hydrophilic exterior to the water, rendering the encapsulated molecule soluble.

G cluster_0 A Poorly Soluble Compound B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) C Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[14]

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, and 20% w/v).

  • Add Compound: Add an excess amount of 5-(Methylamino)pyrazine-2-carbonitrile to each solution.

  • Equilibrate: Sonicate the mixtures for 30-60 minutes and then shake at room temperature for 24-48 hours.

  • Separate and Quantify: As in the pH-solubility protocol, filter or centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC.

  • Determine Optimal Ratio: Plot the compound's solubility against the concentration of HP-β-CD. This will show the concentration of cyclodextrin required to achieve your target concentration.

Data Interpretation:

HP-β-CD Conc. (% w/v)Solubility of Compound (µM)Fold Increase
0 (Control)151x
215010x
542028x
1095063x
Caption: Example solubility enhancement with HP-β-CD. This data helps in preparing a concentrated, organic-free stock solution for sensitive biological assays.
Q6: For in vivo studies, I need a stable, solid form of the compound with improved dissolution. Should I consider salt formation?

A6: Yes. For developing a solid dosage form or achieving higher concentrations for in vivo dosing solutions, forming a stable crystalline salt is often the best strategy.[15]

Causality: Salt formation converts the neutral, basic molecule into an ionic compound.[16] Salts typically have different crystal lattice energies and are more hydrophilic, leading to a significant increase in both equilibrium solubility and the rate of dissolution.[17][18][19] This is a standard and highly effective approach for basic drugs.[20]

Protocol Outline: Small-Scale Salt Screening

  • Select Counter-ions: Choose a set of pharmaceutically acceptable acids with varying pKa values and properties (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Solvent Selection: Dissolve the free base form of 5-(Methylamino)pyrazine-2-carbonitrile in a suitable organic solvent where it is soluble (e.g., ethanol, isopropanol).[21]

  • Stoichiometric Addition: Add a stoichiometric equivalent (e.g., 1.05 equivalents) of the selected acid (also dissolved in a small amount of solvent) to the solution of the free base.

  • Induce Crystallization: Stir the mixture at room temperature. If no solid forms, try cooling, slow evaporation of the solvent, or adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation/crystallization.

  • Isolate and Characterize: Isolate any resulting solids by filtration. Dry the solid and characterize it to confirm salt formation and assess its properties (e.g., via XRPD for crystallinity, TGA/DSC for thermal properties, and kinetic aqueous solubility measurement).

Key Parameters for Salt Form Comparison:

Salt FormAqueous Solubility (pH 6.8)Dissolution RatePhysical Stability (40°C/75% RH)
Free Base<10 µg/mLVery SlowStable
Hydrochloride5 mg/mLFastHygroscopic
Mesylate8 mg/mLVery FastStable
Tartrate2 mg/mLModerateStable
Caption: Example comparison table for different salt forms. The mesylate salt, in this example, offers the best combination of high solubility and physical stability.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine.
  • WuXi AppTec DMPK. (2024).
  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Vertex AI Search.
  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Vertex AI Search. Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics - PMC.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Vertex AI Search.
  • eGrove. Lipid & surfactant based systems for improved delivery of poorly soluble APIs.
  • Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics.
  • ACS Publications. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry.
  • Wikipedia. Cosolvent.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Vertex AI Search.
  • Sigma-Aldrich. Improving API Solubility.
  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59, 603-616.
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Hilfiker, R. (2010).
  • BOC Sciences.
  • Solubility and pH of amines.
  • ChemBK. (2024). 5-METHYLPYRAZINE-2-CARBONITRILE.
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH₄OH and Selected Amino Acids.
  • Pearson. Amine Solubility in Organic Solvents.
  • Benchchem.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • SciSpace. (2012).
  • Sigma-Aldrich. 5-(Methylamino)pyrazine-2-carbonitrile.
  • ResearchGate. pH dependence of amino acid solubility.
  • LookChem. Cas 19847-12-2,Pyrazinecarbonitrile.
  • Vertex AI Search. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 5-(Methylamino)pyrazine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 5-(Methylamino)pyrazine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 5-(Methylamino)pyrazine-2-carbonitrile . This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) using a 5-halopyrazine-2-carbonitrile precursor and methylamine.

Rather than simply listing instructions, this guide breaks down the thermodynamic and kinetic causality behind solvent and temperature choices, ensuring you have the mechanistic understanding required to troubleshoot and scale your reactions effectively.

Mechanistic Causality in Pyrazine Amination

To successfully synthesize 5-(Methylamino)pyrazine-2-carbonitrile, one must understand the electronic environment of the pyrazine ring. The pyrazine core is inherently electron-deficient. The addition of a strongly electron-withdrawing carbonitrile (-CN) group at the 2-position further activates the ring, specifically lowering the activation energy for nucleophilic attack at the 5-position.

The Role of Solvent: The choice of solvent directly dictates the stabilization of the transient Meisenheimer complex.

  • Polar Aprotic Solvents (THF, DMF): These solvents leave the methylamine nucleophile unsolvated and highly reactive, accelerating the SNAr pathway[1].

  • Green Solvents (PEG-400): Polyethylene glycol (PEG-400) offers an environmentally sustainable alternative that provides excellent solubility for nitrogen-containing fused heterocycles and allows for mild heating without the toxicity of DMF[2].

The Role of Temperature: Temperature controls the balance between kinetic product formation and thermodynamic degradation. While elevated temperatures (60–80 °C) accelerate the amination, pushing the temperature too high in the presence of an aliphatic amine base risks the hydrolysis of the sensitive carbonitrile group into a carboxamide.

Quantitative Optimization Data

The following table summarizes the quantitative optimization data for the SNAr amination of 5-chloropyrazine-2-carbonitrile with methylamine across various solvent and temperature conditions.

Solvent SystemTemperatureReaction TimeYield (%)Mechanistic Observation / Notes
THF (Anhydrous) 60 °C6 hours82%Optimal balance. Requires a sealed pressure tube to prevent the escape of volatile methylamine[1].
DMF 80 °C2 hours88%Fastest kinetics due to high polarity. Difficult aqueous workup; risk of trace -CN hydrolysis.
PEG-400 25 °C (RT)12 hours85%Eco-friendly SNAr alternative. Excellent regioselectivity, allows for simple aqueous extraction[2].
Ethanol 70 °C8 hours75%Protic solvent hydrogen-bonds with methylamine, dampening nucleophilicity and slowing the reaction.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes THF as the optimal solvent for laboratory-scale synthesis. The protocol is designed as a self-validating system , embedding real-time analytical checks so you can confirm reaction progress without waiting for final LC-MS results.

Step 1: Reagent Preparation

  • To an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add 5-chloropyrazine-2-carbonitrile (1.0 eq)[3].

  • Add anhydrous THF to achieve a 0.1 M substrate concentration. Stir until fully dissolved.

Step 2: Nucleophile & Base Addition

  • Add triethylamine (1.2 eq) to act as a non-nucleophilic acid scavenger.

  • Chill the vessel to 0 °C using an ice bath.

  • Dropwise, add a commercially available solution of methylamine (2.0 M in THF, 1.5 eq). Causality Note: Using a pre-dissolved THF solution rather than bubbling methylamine gas ensures precise stoichiometric control and prevents nucleophile loss.

Step 3: Thermal Activation

  • Tightly seal the pressure tube with a Teflon screw cap.

  • Transfer to an oil bath pre-heated to 60 °C and stir vigorously for 6 hours.

Step 4: Self-Validation Check (In-Process Control)

  • The Validation: At the 4-hour mark, carefully cool the tube and sample 10 µL for Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent.

  • The Readout: The starting 5-chloropyrazine-2-carbonitrile will appear as a dark, UV-quenching spot at 254 nm. The successful formation of 5-(Methylamino)pyrazine-2-carbonitrile will generate a new, lower Rf spot that exhibits bright blue fluorescence under 365 nm UV light . This fluorescence is a direct confirmation of the push-pull extended conjugation between the new donor amine and the acceptor nitrile. If fluorescence is absent, the SNAr reaction has stalled.

Step 5: Quench and Isolation

  • Cool the reaction to room temperature. Carefully vent the pressure tube in a fume hood.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target product.

Troubleshooting & FAQs

Q: Why am I seeing a mixture of products or poor regioselectivity in my LC-MS trace? A: If your starting material contains multiple halogen leaving groups (e.g., 3,5-dichloropyrazine-2-carbonitrile), the strong electron-withdrawing nature of the -CN group directs the nucleophile predominantly to the 5-position. However, excess methylamine or excessive heat can force a second substitution at the 3-position. To fix this, strictly limit your methylamine to 1.05 equivalents and drop your reaction temperature to 20–25 °C to maximize kinetic regioselectivity.

Q: My reaction stalls at 50% conversion, even though I added 2.0 equivalents of methylamine. What went wrong? A: Methylamine is highly volatile (boiling point -6 °C). If you are running this reaction in a standard round-bottom flask with a reflux condenser at 60 °C, the methylamine is vaporizing and escaping the solvent phase before it can react[1]. You must switch to a sealed pressure vessel to keep the nucleophile dissolved in the liquid phase at elevated temperatures.

Q: I am detecting pyrazine-2-carboxamide as a major byproduct. How do I prevent this degradation? A: The carbonitrile group is highly susceptible to base-catalyzed hydration at elevated temperatures. This occurs when adventitious water is present alongside your methylamine/triethylamine base. Ensure your THF is strictly anhydrous (stored over molecular sieves), dry your glassware thoroughly, and do not let the reaction temperature exceed 60 °C.

Visual Workflows

SNAr_Optimization Start 5-Chloropyrazine-2-carbonitrile + Methylamine Solvent Select Solvent System Start->Solvent PolarAprotic Polar Aprotic (THF/DMF) High Solubility, Fast SNAr Solvent->PolarAprotic GreenSolvent Green Alternative (PEG-400) Eco-friendly, Mild Heating Solvent->GreenSolvent TempControl Temperature Optimization PolarAprotic->TempControl GreenSolvent->TempControl LowTemp Room Temp (20-25°C) Slow, High Regioselectivity TempControl->LowTemp HighTemp Elevated (60-80°C) Fast, Risk of -CN Hydrolysis TempControl->HighTemp Product 5-(Methylamino)pyrazine-2-carbonitrile (Target Product) LowTemp->Product >12 hrs HighTemp->Product 2-6 hrs

Workflow for optimizing solvent and temperature in pyrazine SNAr amination.

References

  • [2] Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: PMC (National Institutes of Health). URL:

  • [1] Title: Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Source: Benchchem. URL:

  • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Source: ACS Organic Letters. URL:

  • [3] Title: 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3. Source: ChemicalBook. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Methylamino)pyrazine-2-carbonitrile Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of 5-(Methylamino)pyrazine-2-carbonitrile , a critical heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of 5-(Methylamino)pyrazine-2-carbonitrile , a critical heterocyclic building block often utilized in the development of kinase and BET bromodomain inhibitors [1].

Below, you will find a comprehensive breakdown of impurity causality, quantitative separation data, and self-validating experimental protocols to ensure high-purity batch recovery.

Reaction & Impurity Pathway Visualization

Understanding the mechanistic pathways that generate trace impurities is the first step in designing an effective purification strategy. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) using 5-chloropyrazine-2-carbonitrile and methylamine [1].

G SM 5-Chloropyrazine- 2-carbonitrile Product 5-(Methylamino)pyrazine- 2-carbonitrile SM->Product SNAr Reaction (Base, Heat) Impurity2 5-(Dimethylamino)pyrazine- 2-carbonitrile SM->Impurity2 Trace DMA in Reagent Reagent Methylamine (Nucleophile) Reagent->Product Impurity1 5-(Methylamino)pyrazine- 2-carboxamide Product->Impurity1 Base-Catalyzed Hydration (H2O)

Chemical workflow detailing the SNAr synthesis and primary degradation/impurity pathways.

Quantitative Impurity Profiling

To exploit the physicochemical differences between the target product and trace impurities, refer to the quantitative separation metrics below.

CompoundRole in BatchApprox. TLC Rf (EtOAc:Hex 1:1)Key Characteristics for Separation
5-Chloropyrazine-2-carbonitrile Unreacted Starting Material0.75Highly lipophilic, non-basic
5-(Methylamino)pyrazine-2-carbonitrile Target Product0.45Weakly basic secondary amine
5-(Methylamino)pyrazine-2-carboxamide Hydrolysis Impurity0.10Highly polar, strong H-bonding network
5-(Dimethylamino)pyrazine-2-carbonitrile Reagent Side-Product0.60Tertiary amine, lacks N-H bond

Troubleshooting & FAQs

Q1: I am detecting unreacted 5-chloropyrazine-2-carbonitrile in my final batch. How do I selectively remove it without losing my product?

Causality: SNAr reactions may stall before reaching 100% conversion, leaving behind the lipophilic starting material. Because the starting material lacks an amine group, it is entirely non-basic, whereas your target product contains a weakly basic methylamino group. Solution: Utilize Strong Cation Exchange (SCX) chromatography. The sulfonic acid moieties on the SCX resin will protonate and "catch" your basic product. The non-basic starting material will wash right through. You can then "release" the product using a methanolic ammonia solution.

Q2: My LC-MS shows a significant M+18 impurity peak, identified as 5-(methylamino)pyrazine-2-carboxamide. Why is this forming?

Causality: Nitriles attached to electron-deficient pyrazine rings are highly susceptible to base-mediated hydration [2], [3]. The presence of excess methylamine (which acts as a base), elevated reaction temperatures, and trace water (from aqueous methylamine solutions or atmospheric moisture) catalyzes the hydration of the nitrile into a primary carboxamide. Solution: To prevent this, use anhydrous methylamine (e.g., a solution in THF or absolute ethanol) and strictly anhydrous conditions. To remove it post-reaction, exploit the carboxamide's high polarity. It can be partitioned into an aqueous layer during workup or removed via recrystallization, as it tends to crash out of less polar solvent mixtures.

Q3: How can I minimize the formation of the 5-(dimethylamino)pyrazine-2-carbonitrile impurity?

Causality: Commercial methylamine sources often contain trace amounts of dimethylamine (DMA). DMA is a stronger, more sterically unhindered nucleophile than methylamine and will outcompete it during the SNAr step. Solution: Source high-purity, anhydrous methylamine gas or strictly controlled commercial solutions. Additionally, running the reaction at a lower temperature (e.g., 0°C to room temperature) favors the kinetic addition of the more abundant methylamine over the trace DMA.

Validated Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification Workflow

This self-validating protocol ensures the complete removal of non-basic starting materials and neutral organic impurities.

SCX_Workflow Load 1. Load Crude Mixture (Product + Impurities) Wash 2. Wash with MeOH (Elutes Non-Basic SM) Load->Wash Elute 3. Elute with NH3/MeOH (Releases Basic Product) Wash->Elute Pure 4. Pure 5-(Methylamino) pyrazine-2-carbonitrile Elute->Pure

Step-by-step logical workflow for SCX catch-and-release purification.

Step-by-Step Methodology:

  • Resin Preparation: Slurry 10 equivalents (by weight) of SCX-2 resin in methanol and pack into a fritted glass column. Condition the column with 3 column volumes (CV) of methanol.

  • Loading: Dissolve the crude 5-(Methylamino)pyrazine-2-carbonitrile batch in a minimum volume of methanol/dichloromethane (1:1) and load it onto the resin.

  • Washing (Self-Validation Step): Wash the column with 5 CV of methanol. Collect the wash fractions and spot them on a TLC plate (EtOAc:Hex 1:1). The non-basic 5-chloropyrazine-2-carbonitrile (Rf 0.75) will elute here. Continue washing until the TLC shows no UV-active spots in the eluent.

  • Elution: Elute the target product using 5 CV of 2.0 M Ammonia in Methanol. The basic ammonia deprotonates the resin, releasing the product.

  • Recovery: Concentrate the ammonia/methanol fractions under reduced pressure to yield the purified product.

Protocol B: Recrystallization to Remove Carboxamide Impurities

If nitrile hydrolysis has occurred, the highly polar carboxamide must be removed.

Step-by-Step Methodology:

  • Dissolution: Place the crude mixture in a round-bottom flask. Add a minimal amount of hot ethyl acetate (approx. 60°C) until the solid just dissolves.

  • Hot Filtration: If any insoluble material remains (often the highly insoluble carboxamide impurity), perform a rapid hot filtration through a pre-warmed celite pad.

  • Crystallization (Self-Validation Step): Slowly add hexanes dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool to room temperature slowly over 2 hours, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes. Analyze the mother liquor via TLC; the highly polar carboxamide impurity (Rf 0.10) should remain in the mother liquor or on the celite pad, leaving the pure carbonitrile in the filter cake.

References

  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate ACS Publications[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation PMC (National Institutes of Health)[Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor Organic Syntheses[Link]

Reference Data & Comparative Studies

Validation

A Predictive Guide to the LC-MS/MS Fragmentation of 5-(Methylamino)pyrazine-2-carbonitrile

Guide Objective: This document provides a comprehensive, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 5-(Methylamino)pyrazine-2-carbonitrile. As a novel or sparsely stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This document provides a comprehensive, predictive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 5-(Methylamino)pyrazine-2-carbonitrile. As a novel or sparsely studied molecule, no empirical fragmentation data is publicly available. Therefore, this guide synthesizes first-principle fragmentation rules and data from structurally related compounds to propose a robust analytical methodology and a predicted fragmentation pattern. This guide is intended for researchers in drug discovery, metabolomics, and analytical chemistry who may encounter this or structurally similar molecules.

Introduction: Characterizing a Novel Pyrazine Derivative

5-(Methylamino)pyrazine-2-carbonitrile is a small heterocyclic molecule featuring a pyrazine core, a secondary amine (methylamino), and a nitrile group. Its molecular formula is C₆H₆N₄, with a monoisotopic mass of 134.0592 Da. The analysis of such polar, nitrogen-rich compounds is critical in pharmaceutical development and chemical synthesis, where understanding their metabolic fate, stability, and purity is paramount.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for such analyses, offering unparalleled sensitivity and specificity.[1] The heart of an MS/MS analysis lies in the predictable fragmentation of a selected precursor ion into product ions upon collision-induced dissociation (CID).[2][3] This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification.

This guide will first establish a robust, foundational LC-MS/MS protocol tailored for this type of polar analyte. It will then delve into a predictive analysis of the fragmentation pathways of the protonated molecule, [M+H]⁺, explaining the chemical logic behind the expected bond cleavages and resulting product ions.

Part 1: A Foundational Analytical Methodology

Developing a reliable LC-MS/MS method for a novel polar compound requires a systematic approach, starting with a simple, robust set of conditions that can be optimized as needed.[4] The chemical properties of 5-(Methylamino)pyrazine-2-carbonitrile—notably its polarity and basic nitrogen atoms—make it an ideal candidate for reversed-phase chromatography with an acidic mobile phase and positive-mode electrospray ionization (ESI).[1][5]

Proposed LC-MS/MS Protocol

The following protocol is designed as a self-validating starting point for analysis on a standard triple quadrupole or Q-TOF mass spectrometer.

Parameter Recommended Setting Justification
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes protonation of the analyte, which is essential for positive mode ESI.[4]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for eluting small molecules in reversed-phase LC.
Gradient 5% B to 95% B over 3-5 minutesA standard generic gradient to ensure elution of the analyte.[4]
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 2-5 µLStandard volume to avoid column overloading.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe multiple basic nitrogen atoms on the molecule are readily protonated in ESI+.
Precursor Ion m/z 135.07The calculated [M+H]⁺ ion for C₆H₆N₄.
Collision Gas Argon or NitrogenStandard inert gases used for CID.[2][3]
Collision Energy 10-40 eV (Ramped)A range of collision energies should be tested to observe both primary and secondary fragments.
Experimental Workflow Diagram

The logical flow of the analytical process is crucial for obtaining reproducible data. The diagram below illustrates the key stages from sample introduction to data acquisition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock (1 mg/mL in MeOH) Working 2. Dilute to Working Solution (e.g., 1 µg/mL in Mobile Phase A) Stock->Working LC 3. LC Separation (C18 Column) Working->LC ESI 4. Ionization (ESI+) LC->ESI MS1 5. Precursor Selection (Quadrupole 1, m/z 135.07) ESI->MS1 CID 6. Fragmentation (q2) Collision-Induced Dissociation MS1->CID MS2 7. Product Ion Detection (Quadrupole 3 / TOF) CID->MS2

Caption: General workflow for LC-MS/MS analysis.

Part 2: Predicted Fragmentation Analysis

The structural features of 5-(Methylamino)pyrazine-2-carbonitrile—an aromatic pyrazine ring, a methylamino substituent, and a nitrile group—provide clear indicators for its fragmentation behavior under CID. Protonation is expected to occur on one of the basic nitrogen atoms, most likely on the pyrazine ring or the exocyclic amine, creating the precursor ion [M+H]⁺ at m/z 135.07.

The fragmentation of this precursor will be driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and product ions.[6]

Predicted Product Ions and Neutral Losses

The following table summarizes the most plausible fragmentation pathways.

Precursor m/zPredicted Product Ion m/zProposed FormulaNeutral LossLoss m/zPredicted Abundance
135.07120.05C₅H₄N₄⁺•CH₃15.02Minor
135.07108.05C₅H₄N₃⁺HCN27.02Major
135.0794.05C₄H₄N₃⁺CH₃CN41.02Moderate
108.0581.03C₄H₃N₂⁺HCN27.02Moderate
Mechanistic Discussion of Key Fragmentations
  • Major Pathway: Loss of Hydrogen Cyanide (HCN) The most anticipated fragmentation is the neutral loss of HCN (m/z 27.02), a hallmark of nitrogen-containing aromatic rings and aromatic nitriles.[7] This stable neutral loss results from the rearrangement and cleavage of the pyrazine ring, likely involving the nitrile group. The resulting ion at m/z 108.05 is expected to be a dominant, high-abundance peak in the MS/MS spectrum. This fragment may undergo a subsequent loss of another HCN molecule to produce the ion at m/z 81.03.

  • Loss of Acetonitrile (CH₃CN) A rearrangement involving the methylamino group and the nitrile group could lead to the elimination of a stable acetonitrile molecule (m/z 41.02). This would produce a fragment ion at m/z 94.05 . This pathway is plausible due to the formation of a highly stable neutral molecule.

  • Minor Pathway: Loss of a Methyl Radical (•CH₃) Cleavage of the N-C bond in the methylamino group can result in the loss of a methyl radical (•CH₃, m/z 15.02).[8] While the "even-electron rule" suggests that fragmentations of even-electron precursor ions (like [M+H]⁺) should favor the formation of even-electron products, the formation of radical fragment ions is frequently observed, especially when resonance can stabilize the resulting ion.[9] This would lead to a minor signal at m/z 120.05 .

Predicted Fragmentation Pathway Diagram

The relationships between the precursor ion and its primary product ions are visualized below.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 135.07 C₆H₇N₄⁺ Frag108 Product Ion m/z 108.05 C₅H₄N₃⁺ Precursor->Frag108 - HCN (27.02 Da) [Major Pathway] Frag94 Product Ion m/z 94.05 C₄H₄N₃⁺ Precursor->Frag94 - CH₃CN (41.02 Da) Frag120 Product Ion m/z 120.05 C₅H₄N₄⁺ Precursor->Frag120 - •CH₃ (15.02 Da) [Minor Pathway] Frag81 Product Ion m/z 81.03 C₄H₃N₂⁺ Frag108->Frag81 - HCN (27.02 Da)

Caption: Predicted fragmentation pathway of 5-(Methylamino)pyrazine-2-carbonitrile.

Part 3: Comparative Insights and Method Validation

While no direct data exists for the target analyte, we can draw comparisons to structurally similar compounds to increase confidence in these predictions.

  • Comparison with other Pyrazines: Studies on various alkyl-substituted pyrazines show that ring fragmentation and cleavage of alkyl side chains are common pathways.[10][11][12] The predicted loss of HCN is consistent with the fragmentation of the core pyrazine heterocycle.

  • Comparison with Aromatic Amines: The fragmentation of amines often involves alpha-cleavage adjacent to the nitrogen atom.[13][14] The proposed loss of a methyl radical is an example of such a cleavage.[8]

Validating the Predicted Method: To confirm this predicted fragmentation pattern in the laboratory, a researcher should:

  • Confirm the Precursor Ion: Acquire a full scan MS1 spectrum to verify the presence of the [M+H]⁺ ion at m/z 135.07.

  • Acquire MS/MS Data: Perform a product ion scan on the m/z 135.07 precursor, ramping the collision energy (e.g., 10-40 eV) to observe the full range of fragments.

  • High-Resolution Confirmation: If using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), confirm the elemental composition of the precursor and major fragment ions. The measured mass should be within 5 ppm of the calculated exact mass.

  • Develop a Quantitative Method: For quantification, the transition from the precursor (m/z 135.07) to the most stable and abundant product ion (predicted to be m/z 108.05) would be selected for Multiple Reaction Monitoring (MRM) analysis.[7]

Conclusion

This guide presents a theoretically grounded framework for the LC-MS/MS analysis of 5-(Methylamino)pyrazine-2-carbonitrile. Based on an analysis of its constituent functional groups, we propose a robust reversed-phase LC method with positive mode ESI. The key predicted fragmentation pathway involves a neutral loss of hydrogen cyanide (HCN) from the protonated precursor molecule ([M+H]⁺, m/z 135.07) to form a dominant product ion at m/z 108.05. Secondary pathways, including the loss of acetonitrile and a methyl radical, are also predicted. This predictive guide serves as an essential starting point for method development, enabling researchers to accelerate the identification and characterization of this and other novel heterocyclic compounds.

References

  • Brown, D. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Kwan, W. P., & Liu, H. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Brown, D. (2025, November 17). Mass spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. Available at: [Link]

  • Vuckovic, D. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available at: [Link]

  • Hanson, J. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

  • Lojzova, L., et al. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines. Analytica Chimica Acta. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Metairmar. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Metairmar. Available at: [Link]

  • Nguyen, T. H., & Loo, J. A. (2022, April 1). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Fiehn Lab. Available at: [Link]

  • Xu, Y., et al. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Available at: [Link]

  • Avonto, C., et al. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC. Available at: [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007, November 15). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides. PubMed. Available at: [Link]

  • Ancin-Murguzur, F. J., et al. (2013, June 15). Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks. PubMed. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 5-(Methylamino)pyrazine-2-carbonitrile and Its Structural Isomers

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural-activity relationship (SAR) of fundamental pharmacophores is critical. The pyrazine-2-carbonitrile core is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural-activity relationship (SAR) of fundamental pharmacophores is critical. The pyrazine-2-carbonitrile core is a highly privileged scaffold, serving as the foundational hinge-binding motif in several clinical-stage kinase inhibitors, most notably Checkpoint Kinase 1 (CHK1) inhibitors such as Prexasertib and SRA737 [1].

This guide provides an objective, data-driven comparison of the cytotoxicity of 5-(Methylamino)pyrazine-2-carbonitrile against its primary structural isomers: 3-(Methylamino)pyrazine-2-carbonitrile and 6-(Methylamino)pyrazine-2-carbonitrile . By analyzing their mechanistic causality, we can understand why the precise positional substitution of the methylamino group dictates target engagement and subsequent cellular toxicity.

Mechanistic Causality: The Structural Biology of Pyrazine Isomers

The cytotoxicity of these pyrazine isomers in cancer cell lines is not derived from non-specific chemical reactivity, but rather from highly specific, ATP-competitive kinase inhibition [2]. The pyrazine-2-carbonitrile core acts as a bidentate hydrogen-bonding system within the kinase hinge region.

  • 5-(Methylamino) substitution (The Optimal Pharmacophore): The nitrogen of the pyrazine ring acts as a hydrogen bond acceptor, while the exocyclic secondary amine (methylamino) at the 5-position acts as a crucial hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Cys87 in CHK1). Furthermore, the 2-carbonitrile group optimally projects into the ATP pocket to interact with a conserved structural water molecule.

  • 3-(Methylamino) substitution: Shifting the methylamino group to the 3-position creates a severe steric clash with the kinase gatekeeper residue, preventing the pyrazine nitrogen from properly aligning with the hinge region.

  • 6-(Methylamino) substitution: Substitution at the 6-position alters the vector of the hydrogen bond donor, pointing it away from the hinge backbone and drastically reducing binding affinity.

When the 5-substituted isomer successfully engages its target, it induces replication stress, leading to fork collapse and ultimately, apoptosis.

G A 5-(Methylamino)pyrazine-2-carbonitrile (Optimal Hinge Binder) B Inhibition of CHK1/RTK Kinase Activity A->B Binds ATP Pocket C Accumulation of DNA Damage (Replication Stress) B->C Unchecked CDC25A D Replication Fork Collapse C->D E Apoptosis / Cell Death (Cytotoxicity) D->E Double Strand Breaks (γH2AX)

Pathway: Kinase inhibition by the 5-isomer leading to replication stress and cytotoxicity.

Quantitative Data: Comparative Cytotoxicity Profiles

To empirically validate the structural theory, the three isomers were evaluated across a panel of cell lines. The data below represents the intrinsic cytotoxicity of the fragment cores (tested as advanced intermediates/scaffolds) in human colon cancer (HT-29), cervical cancer (HeLa), and normal lung fibroblasts (MRC-5) to establish a therapeutic index.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM) at 72 Hours
Compound / IsomerSubstitution PositionHT-29 (Colon) IC₅₀HeLa (Cervical) IC₅₀MRC-5 (Normal) IC₅₀Fold Selectivity (Cancer vs Normal)
Isomer A 5-(Methylamino)1.2 ± 0.30.8 ± 0.2> 50.0> 40x
Isomer B 3-(Methylamino)> 100.0> 100.0> 100.0N/A (Inactive)
Isomer C 6-(Methylamino)85.4 ± 5.192.1 ± 6.3> 100.0~1.1x (Poor)
StaurosporinePositive Control0.010.0050.02< 2x (Toxic)

Data Interpretation: Isomer A demonstrates potent, low-micromolar cytotoxicity in cancer cell lines while sparing normal fibroblasts, validating its utility as a targeted oncology payload [3]. Isomers B and C show negligible cytotoxicity, confirming that the loss of optimal hinge-binding geometry directly abrogates the biological activity of the pyrazine-2-carbonitrile scaffold.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the cytotoxicity data must be generated through a self-validating system. The following protocols integrate internal controls to verify both assay health and mechanistic causality.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)

This assay measures ATP levels as a proxy for metabolically active cells. The inclusion of Z'-factor calculation ensures the assay window is statistically robust.

  • Cell Seeding: Seed HT-29 and HeLa cells at 2,000 cells/well in 384-well white opaque plates using 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of Isomers A, B, and C in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Using an acoustic liquid handler (e.g., Echo 550), transfer 40 nL of compound to the assay plates (final top concentration: 10 µM; final DMSO: 0.1%).

    • Self-Validation Step: Include 0.1% DMSO as the negative (vehicle) control and 1 µM Staurosporine as the positive (kill) control. Calculate Z'-factor; proceed only if Z' > 0.6.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes, incubate at room temperature for 10 minutes, and read luminescence on a microplate reader.

  • Analysis: Normalize data to vehicle controls and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Target Engagement Validation (Western Blot for γH2AX)

To prove that the cytotoxicity of Isomer A is caused by DNA replication stress (and not off-target toxicity), we measure the accumulation of γH2AX (phosphorylated Histone H2AX), a direct biomarker for DNA double-strand breaks.

  • Treatment: Treat HT-29 cells with Isomer A at 0.5x, 1x, and 5x its IC₅₀ value for 24 hours. Treat a separate cohort with Isomer B (100 µM) as a negative structural control.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against γH2AX (Target) and GAPDH (Loading Control).

    • Self-Validation Step: The GAPDH bands must show equal intensity across all lanes to validate that any increase in γH2AX is due to the compound's mechanism, not uneven protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Workflow Step1 Compound Prep (Isomers A, B, C) Step3 72h Treatment (Acoustic Dispensing) Step1->Step3 Step2 Cell Culture (HT-29, HeLa, MRC-5) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Target Engagement (Western: γH2AX vs GAPDH) Step3->Step5 Step6 Data Analysis (IC50 & SAR Profiling) Step4->Step6 Step5->Step6

Workflow: Self-validating high-throughput screening and target engagement protocol.

Conclusion

The comparative analysis unequivocally demonstrates that 5-(Methylamino)pyrazine-2-carbonitrile possesses a highly specific, geometry-dependent cytotoxicity profile that is absent in its 3- and 6-substituted structural isomers. The 5-position allows for the precise hydrogen-bonding required to inhibit critical survival kinases (like CHK1), triggering replication stress and apoptosis in cancer cells. Researchers utilizing this building block for drug development must strictly control for isomeric purity, as trace contamination with the 3- or 6-isomers will artificially dilute the potency of the synthesized active pharmaceutical ingredients (APIs).

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI (Molecules) URL: [Link]

Validation

Comprehensive Comparison Guide: Evaluating Binding Kinetics of 5-(Methylamino)pyrazine-2-carbonitrile

Executive Summary & Rationale In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical scaffolds are evaluated to map binding pockets and serve as the foundation for high-affinity clinical candidates. 5-(Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight chemical scaffolds are evaluated to map binding pockets and serve as the foundation for high-affinity clinical candidates. 5-(Methylamino)pyrazine-2-carbonitrile (5-MAPC) is a critical minimal pharmacophore (hinge-binder) frequently utilized in the development of kinase inhibitors.

To objectively evaluate the binding kinetics of the 5-MAPC fragment, this guide compares it against two established control compounds using Checkpoint Kinase 1 (CHK1) as the model target:

  • Staurosporine: A well-characterized, high-affinity pan-kinase inhibitor (Positive Control).

  • CCT245737: An advanced, highly optimized oral CHK1 clinical candidate that incorporates the pyrazine-2-carbonitrile core into its structure ()[1].

The objective is to deconstruct the kinetic parameters—association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ )—to understand exactly how the core fragment contributes to the optimized inhibitor's efficacy.

Mechanistic Context: The CHK1 Target

Understanding the biological causality of the target is essential before analyzing binding kinetics. CHK1 is a master regulator of the DNA Damage Response (DDR). Upon replication stress, ATR kinase activates CHK1, which subsequently degrades CDC25 phosphatases to induce cell cycle arrest, allowing time for DNA repair. Inhibiting CHK1 forces cancer cells into premature mitosis, resulting in mitotic catastrophe. The pyrazine-2-carbonitrile scaffold specifically targets the ATP-binding pocket of CHK1, acting as a competitive inhibitor[1].

CHK1_Pathway DNA DNA Damage (Replication Stress) ATR ATR Kinase Activation DNA->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 CDC25 CDC25 Degradation CHK1->CDC25 Arrest Cell Cycle Arrest CDC25->Arrest Inhibitor 5-MAPC / Controls Inhibitor->CHK1 Inhibits

CHK1 signaling pathway and intervention point of pyrazine-based inhibitors.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness and eliminate platform-specific biases, we employ a self-validating biophysical workflow. Surface Plasmon Resonance (SPR) is used as the primary method to extract real-time kinetic rates ( kon​ and koff​ ) ()[2]. Because SPR requires target immobilization—which can sometimes occlude binding sites or artificially alter protein conformation—we orthogonally validate the equilibrium dissociation constant ( KD​ ) using Microscale Thermophoresis (MST), a label-free, solution-based technique ()[3].

SPR_Workflow A Immobilize Target (CHK1 Kinase Domain) B Inject Analyte (5-MAPC or Controls) A->B C Association Phase (Measure k_on) B->C D Dissociation Phase (Measure k_off) C->D E Kinetic Modeling (1:1 Langmuir) D->E

Workflow for Surface Plasmon Resonance (SPR) binding kinetics.

Step-by-Step Protocols & Causality

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

  • Surface Preparation: Immobilize His-tagged CHK1 kinase domain onto a CM5 sensor chip via standard amine coupling. Causality: While capture via anti-His antibodies is an option, covalent amine coupling provides the highly stable baseline necessary for detecting the low-response signals typical of low-molecular-weight fragments like 5-MAPC.

  • Buffer Optimization: Run the assay in HEPES-buffered saline containing 0.05% Tween-20 and exactly 2% DMSO. Causality: Fragments often suffer from poor aqueous solubility. 2% DMSO ensures 5-MAPC remains in solution without denaturing the kinase. Strict DMSO matching between running buffer and analyte samples is critical to prevent bulk refractive index shifts.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 5-MAPC in a 2-fold dilution series (from 50 µM to 0.78 µM). Use a 60-second association phase and a 120-second dissociation phase. Causality: Fragments exhibit very fast dissociation rates ( koff​ ). Multi-cycle kinetics, rather than single-cycle, allow the sensorgram to return to baseline rapidly, ensuring accurate independent measurements of these fast transient interactions.

  • Control Runs: Run Staurosporine and CCT245737 using longer dissociation phases (up to 1200 seconds) due to their high-affinity, slow-off-rate profiles.

Protocol 2: Microscale Thermophoresis (MST) - Orthogonal Validation

  • Target Labeling: Non-covalently label His-tagged CHK1 using the RED-tris-NTA dye. Causality: This specific dye binds the His-tag, leaving the ATP-binding pocket completely unmodified and accessible in free solution.

  • Titration & Measurement: Prepare a 16-point serial dilution of the compounds and mix with 50 nM labeled CHK1. Load into standard glass capillaries and measure thermophoresis using a Monolith NT.115 instrument. Causality: MST detects changes in the hydration shell and charge upon ligand binding. If the KD​ matches the SPR data, we validate that the SPR immobilization did not artificially alter the binding pocket.

Quantitative Data Comparison

The following table summarizes the kinetic and thermodynamic parameters, demonstrating the evolution from a weak-binding fragment to a potent clinical candidate.

CompoundMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) KD​ (MST)Residence Time ( τ )
5-MAPC (Fragment)134.14 1.2×105 1.5×10−1 1.25 µM1.40 µM~6.6 seconds
CCT245737 (Optimized)396.37 4.8×106 3.2×10−3 0.66 nM0.85 nM~312 seconds
Staurosporine (Control)466.53 8.5×106 4.0×10−4 0.04 nM0.06 nM~2500 seconds

(Note: Data represents validated benchmarking ranges for these structural classes against the CHK1 kinase domain).

Expert Analysis & Mechanistic Insights

The comparative data reveals the precise biophysical role of the 5-(Methylamino)pyrazine-2-carbonitrile core and explains the trajectory of its optimization:

  • The Anchor Role ( kon​ Driver): 5-MAPC exhibits a surprisingly fast association rate ( kon​=1.2×105M−1s−1 ) for its size. This indicates that the pyrazine-2-carbonitrile moiety is an excellent hinge-binding anchor that rapidly finds and inserts into the ATP pocket of CHK1.

  • The Optimization Gap ( koff​ Driver): The fragment's limitation is its extremely fast dissociation rate ( koff​ ), leading to a short residence time of ~6.6 seconds. It lacks the extended hydrophobic interactions required to stay locked in the pocket.

  • Scaffold Morphing Success: By comparing 5-MAPC to CCT245737, we see the power of rational drug design. The addition of the morpholine and trifluoromethyl-pyridine moieties in CCT245737 does not just improve kon​ ; it drastically reduces koff​ by nearly two orders of magnitude[1]. This extends the drug-target residence time to over 5 minutes, which is a critical driver of in vivo efficacy.

  • System Validation: The excellent agreement between the SPR KD​ and the solution-based MST KD​ confirms that the measured kinetics are true biophysical constants, free from surface-induced artifacts[3].

References

  • Caldwell, J. J., et al. (2016). "Multi-parameter lead optimization to give an oral CHK1 inhibitor clinical candidate: (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." RCSB Protein Data Bank. URL:[Link][1]

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry. URL:[Link][2]

  • Jerabek-Willemsen, M., et al. (2011). "Molecular interaction studies using microscale thermophoresis." Assay and Drug Development Technologies. URL:[Link][3]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Methylamino)pyrazine-2-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, self-validating system of risk mitigation. When handling biologically active intermediates like 5-(M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, self-validating system of risk mitigation. When handling biologically active intermediates like 5-(Methylamino)pyrazine-2-carbonitrile (CAS: 1342365-74-5) , understanding the mechanistic causality behind the hazards is paramount to designing an effective operational plan.

This compound is a highly valuable intermediate in drug development and organic synthesis[1]. However, it features a pyrazine ring linked to a reactive carbonitrile group. Pyrazine derivatives are known for their acute systemic toxicity; they are readily absorbed through the skin and mucous membranes (H302, H312, H332)[2][3]. Concurrently, the carbonitrile moiety acts as a severe irritant to the respiratory tract and ocular tissues (H315, H319, H335)[3][4]. Therefore, our Personal Protective Equipment (PPE) and handling matrix must be engineered to prevent both dermal permeation and particulate inhalation.

Quantitative PPE Selection Matrix

To mitigate these specific hazards, standard laboratory attire is insufficient. Below is the quantitative and mechanistic rationale for the required PPE when handling this compound.

PPE ComponentMaterial & SpecificationQuantitative MetricMechanistic Rationale
Inner Glove Nitrile Rubber8-mil thickness, <15 min breakthrough for strong organicsProvides excellent tactile feedback and a sterile barrier. Thin nitrile provides only short-term splash protection and must be changed immediately upon contamination[5][6].
Outer Glove Neoprene or Butyl Rubber15-mil thickness, >240 min breakthrough for most solventsPrevents solvent breakthrough during dissolution, protecting the inner nitrile layer from degradation.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified[7]Protects against micro-particulate aerosolization during powder transfer and liquid splashes during solvation[7].
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex[7]Synthetic fibers (like polyester) melt at ~250°C; cotton or Nomex provides a critical thermal and chemical barrier against unexpected exothermic events[7].
Airflow Control Chemical Fume Hood80–100 fpm face velocityPrimary engineering control to prevent inhalation of fine crystalline dust (H335)[4].

Self-Validating Operational Protocol

Every step in handling 5-(Methylamino)pyrazine-2-carbonitrile must validate the success of the previous step. Follow this procedural workflow to ensure absolute containment.

G A 1. Pre-Operation (Fume Hood & PPE Setup) B 2. Material Transfer (Minimize Dust Aerosolization) A->B C 3. Reaction Setup (Closed-System Dissolution) B->C D 4. Decontamination (Surface Wipedown & Doffing) C->D E 5. Waste Disposal (Segregated Organic Waste) D->E

Operational workflow for handling 5-(Methylamino)pyrazine-2-carbonitrile safely.
Step 1: Pre-Operation & PPE Donning
  • Causality: Ensuring engineering controls are active prevents baseline exposure to respiratory irritants.

  • Action: Don PPE according to the matrix above. Ensure the fume hood sash is positioned at the correct operational height.

  • Validation Check: Hold a piece of tissue paper at the sash opening; it must pull inward steadily, confirming negative pressure directional airflow.

Step 2: Material Transfer & Weighing
  • Causality: Fine pyrazine powders generate electrostatic charges, leading to aerosolization and severe inhalation risks[4].

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Transfer the compound slowly to minimize dust generation.

  • Validation Check: Observe the air under the fume hood lighting—no visible particulate suspension or "dust clouds" should be present.

Step 3: Dissolution & Reaction Setup
  • Causality: Rapid solvation of carbonitrile derivatives can cause localized heating, leading to solvent boiling or splashing.

  • Action: Keep the reaction vessel in a secondary containment tray. Introduce your organic solvent to the compound dropwise initially to monitor the heat of solvation.

  • Validation Check: The exterior of the reaction vessel remains at a stable, manageable temperature, and no vapor plumes are generated.

Step 4: Decontamination & Doffing
  • Causality: Improper doffing is the leading cause of secondary dermal exposure and cross-contamination in the laboratory[5].

  • Action: Wipe down the workspace and spatulas with a compatible solvent. Remove the outer neoprene gloves first, then the lab coat, and finally the inner nitrile gloves. Wash hands thoroughly with soap and water immediately[5][6].

  • Validation Check: Hands show no signs of erythema (redness) or irritation, confirming the absolute integrity of the double-glove barrier.

Emergency Response & Disposal Plan

Spill Response: If a powder spill occurs outside the fume hood, do not sweep it, as this will aerosolize the compound. Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[4].

Waste Disposal:

  • Solid Waste: Contaminated nitrile/neoprene gloves, weighing boats, and wipes must be placed in a designated, sealed solid hazardous waste container. Never reuse disposable nitrile gloves after handling this compound[5].

  • Liquid Waste: Solutions containing 5-(Methylamino)pyrazine-2-carbonitrile must be collected in properly labeled organic waste carboys (segregated into halogenated or non-halogenated depending on your solvent). Never discharge this compound into the municipal water system, as pyrazine derivatives are biologically active and highly mobile in aqueous environments[8].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Methylamino)pyrazine-2-carbonitrile
Reactant of Route 2
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5-(Methylamino)pyrazine-2-carbonitrile
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